MS645
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H54Cl2N10O2S2 |
|---|---|
Molecular Weight |
938.0 g/mol |
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide |
InChI |
InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62) |
InChI Key |
VFGPQYYCEGAFLY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS645, a Bivalent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a novel, potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on BRD4.[1][2] Its unique bivalent nature, targeting both tandem bromodomains (BD1 and BD2) of BRD4, confers a spatially constrained inhibition that leads to a sustained repression of transcriptional activity.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism: Bivalent Inhibition of BRD4
This compound is a thienodiazepine-based small molecule designed to simultaneously engage both the first (BD1) and second (BD2) bromodomains of BRD4.[1] This bivalent binding is significantly more potent than the interaction of monovalent inhibitors with single bromodomains.[2] The key to this compound's efficacy lies in its ability to spatially constrain the BD1 and BD2 domains, effectively locking BRD4 in an inactive conformation.[3] This sustained inhibition disrupts the crucial role of BRD4 as an epigenetic reader, preventing it from binding to acetylated lysine residues on histones and other transcription factors.[1][3]
Binding Affinity and Stoichiometry
This compound exhibits a high affinity for the tandem BD1-BD2 of BRD4, with a reported inhibitory constant (Ki) of 18.4 nM.[2] This represents a 12- to 28-fold increase in affinity compared to its binding to either single bromodomain, highlighting the avidity gained through bivalency.[2] Biophysical characterization using techniques such as dynamic light scattering (DLS) has indicated that this compound forms a 1:1 stoichiometric complex with the tandem BD1-BD2 module of BRD4.[4]
Table 1: Binding Affinity of this compound
| Target | Parameter | Value | Reference |
| BRD4 BD1/BD2 | Ki | 18.4 nM | [2] |
Disruption of Transcriptional Machinery
BRD4 functions as a critical scaffold protein in the assembly of the transcriptional machinery at gene promoters and super-enhancers. By inhibiting BRD4, this compound effectively disrupts these interactions, leading to a broad downregulation of gene expression.
Interference with Mediator Complex and Transcription Factors
A key aspect of this compound's mechanism is its ability to block the interaction between BRD4 and essential components of the transcriptional apparatus.[1][3] Specifically, this compound has been shown to inhibit the association of BRD4 with the Mediator complex subunit MED1 and the transcription factor YY1.[1][3] This disruption prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation.[5]
Downstream Cellular Effects
The transcriptional repression induced by this compound translates into potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly in models of triple-negative breast cancer (TNBC).[1][6]
Regulation of Oncogenes and Tumor Suppressors
This compound treatment leads to a significant downregulation of key oncogenes that are dependent on BRD4 for their expression. A prime example is the dramatic reduction in the expression of c-Myc, a master regulator of cell proliferation and survival. Conversely, this compound treatment has been shown to increase the expression of the tumor suppressor and cell-cycle inhibitor p21.
Impact on Cell Cycle and DNA Damage Repair
Gene ontology analyses have revealed that this compound uniquely downregulates genes involved in cell-cycle control and DNA damage repair.[3] Chromatin immunoprecipitation (ChIP) experiments have confirmed that this compound dissociates not only BRD4 but also MED1 from the gene loci of critical cell cycle and DNA repair proteins such as CDK6, RAD51, and BRCA1.[1]
In Vitro Anti-Cancer Activity
This compound has demonstrated potent cell growth inhibitory effects across a panel of TNBC cell lines, with IC50 values in the low nanomolar range.[6]
Table 2: In Vitro Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HS5878T | 4.1 | |
| BT549 | 6.8 | |
| HCC1806 | 19 | [7] |
| MDA-MB-231 | 4-20 | [2] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by a range of key experimental techniques.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the occupancy of BRD4 and its associated proteins at specific gene promoters.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments using sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD4, MED1) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to investigate protein-protein interactions, such as the association between BRD4, MED1, and YY1.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody targeting a "bait" protein (e.g., BRD4) is used to pull it out of the lysate.
-
Washing: The immunoprecipitated complex is washed to remove non-specifically bound proteins.
-
Elution and Detection: The "prey" proteins that have co-precipitated with the bait are eluted and identified by Western blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to confirm the direct binding of this compound to BRD4 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Protein Extraction: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble target protein (BRD4) at each temperature is quantified by Western blotting or other methods. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured, which is proportional to the number of viable cells.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its bivalent mode of action, resulting in a sustained and potent inhibition of BRD4's transcriptional activity, offers a compelling therapeutic strategy for cancers reliant on BET protein function, such as triple-negative breast cancer. The disruption of BRD4's interaction with key transcriptional co-activators and the subsequent downregulation of critical oncogenes and cell cycle regulators underscore its robust anti-cancer activity. The experimental methodologies detailed herein provide a framework for the continued investigation and development of this and other next-generation epigenetic modulators.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MYC targeted long non-coding RNA DANCR promotes cancer in part by reducing p21 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
MS645 BRD4 Inhibitor: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and promising therapeutic targets in oncology and inflammatory diseases.[1] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors to recruit transcriptional machinery to promoters and enhancers.[2][3] Its inhibition has shown profound anti-tumor effects, primarily through the downregulation of key oncogenes like MYC.[4][5] This document provides a comprehensive technical guide on MS645, a novel bivalent BET bromodomain inhibitor designed for enhanced potency and sustained target engagement. We will delve into its mechanism of action, quantitative binding and cellular activity data, and detailed experimental protocols relevant to its characterization.
Introduction: BRD4 as a Therapeutic Target
BRD4 is integral to the transcription of genes involved in cell proliferation, cell cycle control, and inflammation.[1][6] It possesses two tandem N-terminal bromodomains, BD1 and BD2, which cooperatively bind to acetylated chromatin, acting as a scaffold to recruit transcriptional regulators like the Positive Transcription Elongation Factor b (P-TEFb).[7][8] This process is crucial for the expression of genes driven by super-enhancers, which are frequently associated with oncogenes.[2]
The therapeutic strategy of BET inhibition involves small molecules that competitively bind to the acetyl-lysine binding pockets of the bromodomains, displacing BRD4 from chromatin.[4][5] This leads to a potent and rapid suppression of target gene transcription. While first-generation monovalent inhibitors like JQ1 have demonstrated significant efficacy, particularly in hematological malignancies, their effectiveness in solid tumors has been less pronounced.[9][10] This has driven the development of next-generation inhibitors with improved pharmacological properties.
This compound: A Bivalent Approach to BRD4 Inhibition
This compound is a thienodiazepine-based, bivalent BET bromodomain inhibitor.[8][10] It is designed to simultaneously engage both the BD1 and BD2 domains of a single BRD4 protein. This "bivalent" binding is achieved by linking two inhibitor pharmacophores with an optimal spacer.[11] The rationale behind this design is to leverage the proximity of the two bromodomains to achieve higher affinity, increased target residence time, and a more sustained biological effect compared to monovalent inhibitors.
Mechanism of Action
This compound competitively binds to the tandem BD1 and BD2 bromodomains of BRD4.[12][13] This spatially constrained, simultaneous binding leads to a more stable drug-target complex and a sustained repression of BRD4's transcriptional activity.[8][10] The key consequences of this inhibition include:
-
Displacement from Chromatin: Like other BET inhibitors, this compound displaces BRD4 from acetylated histones at promoters and super-enhancers.[2][4]
-
Inhibition of Transcriptional Machinery Interaction: this compound effectively blocks the interaction between BRD4 and essential components of the transcription machinery, such as the mediator complex protein MED1 and the transcription factor YY1.[8][10]
-
Downregulation of Key Target Genes: This sustained inhibition leads to a dramatic reduction in the expression of critical oncogenes, including c-Myc.[12] It also affects genes controlling the cell cycle, such as the tumor suppressor p21, and those involved in DNA damage repair.[8][12]
The following diagrams illustrate the general BRD4 signaling pathway and the specific inhibitory mechanism of this compound.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
The Epigenetic Role of MS645: A Bivalent BRD4 Inhibitor for Sustained Transcriptional Repression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a potent, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for Bromodomain-containing protein 4 (BRD4). By simultaneously engaging both tandem bromodomains (BD1 and BD2) of BRD4, this compound enacts a spatially constrained inhibition that leads to a sustained repression of transcriptional activity. This mechanism of action effectively downregulates the expression of key oncogenes and cell cycle regulators, demonstrating significant anti-proliferative effects, particularly in solid tumors such as triple-negative breast cancer (TNBC). This document provides a comprehensive overview of the function of this compound in epigenetics, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and BET Inhibition
Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is mediated by their tandem bromodomains, BD1 and BD2. BRD4, in particular, is a critical transcriptional co-activator that recruits the Positive Transcription Elongation Factor b (P-TEFb) to chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes. Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer.
This compound is a thienodiazepine-based bivalent BRD4 inhibitor designed to simultaneously target both BD1 and BD2.[1][2] This bivalent binding "locks" BRD4 in an inactive conformation, preventing its association with acetylated chromatin and other transcriptional machinery, resulting in a more sustained repression of gene expression compared to monovalent BET inhibitors like JQ1.[1][3]
Mechanism of Action of this compound
The primary epigenetic function of this compound is the potent and sustained inhibition of BRD4. This is achieved through a distinct mechanism conferred by its bivalent nature:
-
Bivalent Binding to BRD4 Bromodomains: this compound possesses two moieties that concurrently bind to the acetyl-lysine binding pockets of both BD1 and BD2 of a single BRD4 protein.[1] This creates a spatially constrained complex that enhances the inhibitor's potency and duration of action.[1][3]
-
Disruption of BRD4-Chromatin Interaction: By occupying the bromodomains, this compound prevents BRD4 from binding to acetylated histones at gene promoters and enhancers. This leads to the displacement of BRD4 from chromatin.
-
Inhibition of Transcriptional Elongation: A key consequence of this compound-mediated BRD4 inhibition is the blockade of the interaction between BRD4 and essential components of the transcriptional machinery. Specifically, this compound has been shown to disrupt the association of BRD4 with the Mediator complex subunit MED1 and the transcription factor YY1.[1][2] This prevents the recruitment of P-TEFb and the subsequent phosphorylation of RNA Polymerase II, thereby halting transcriptional elongation of BRD4 target genes.[1]
-
Downregulation of Oncogenic Transcription Programs: The sustained repression of BRD4 activity by this compound leads to the downregulation of a host of genes critical for cancer cell proliferation and survival. Notably, this compound treatment results in a dramatic reduction in the expression of the proto-oncogene c-Myc and an increase in the expression of the tumor suppressor and cell-cycle inhibitor p21.[4] This modulation of gene expression is central to the anti-cancer effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and efficacy.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 18.4 nM | BRD4-BD1/BD2 | [4] |
| IC50 | 4.1 nM | HS5878T (TNBC) | [4] |
| 6.8 nM | BT549 (TNBC) | [4] | |
| 7.9 nM | MCF10A (Non-tumorigenic breast epithelial) | [4] |
Table 2: Effect of this compound on Gene Expression
| Gene | Effect | Cell Line | Concentration | Reference |
| c-Myc | Dramatic Reduction | HCC1806 | 15, 30, 60 nM | [4] |
| p21 | Increase | HCC1806 | 15, 30, 60 nM | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
MS645 role in transcriptional regulation
An in-depth analysis of publicly available scientific literature and data sources reveals no specific molecule, drug, protein, or gene designated as "MS645" with a known role in transcriptional regulation. Extensive searches using various permutations of the term "this compound" in conjunction with "transcriptional regulation," "molecule," "drug," "compound," "protein," and "gene" have not yielded any relevant information.
This suggests that "this compound" may be an internal project name, a code for a compound in early-stage development that has not yet been publicly disclosed, or a term that is not in common usage within the scientific community.
Without a definitive identification of "this compound," it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways.
To facilitate the creation of the requested content, please provide additional identifying information for "this compound," such as:
-
Alternative names or synonyms: Are there any other names or codes used to refer to this molecule?
-
Chemical structure or class: Is it a small molecule, a peptide, a nucleic acid-based therapeutic, or another type of molecule?
-
Associated company or research institution: Which organization is developing or studying this compound?
-
Therapeutic area: What is the intended disease or biological process targeted by this compound?
-
Any relevant publications or patent numbers: Are there any scientific papers, patents, or conference presentations that mention this compound?
Once more specific information is available, a comprehensive technical guide on the role of this compound in transcriptional regulation can be developed.
The Bivalent Nature of MS645: A Technical Guide to a Novel BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of MS645, a novel bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a primary focus on its interaction with BRD4. This compound represents a significant advancement in the field of epigenetic therapy, demonstrating superior potency and sustained target engagement compared to first-generation monovalent BET inhibitors. This document details the core mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Concept: The Bivalent Advantage of this compound
This compound is a thienodiazepine-based bivalent BET bromodomain (BrD) inhibitor. Its innovative design features two BrD-binding moieties connected by a flexible linker, allowing it to simultaneously engage both bromodomains (BD1 and BD2) of a single BRD4 protein. This "bivalent binding" leads to a spatially constrained conformation that locks BRD4 in an inactive state. This mechanism of action results in a more profound and sustained repression of BRD4 transcriptional activity compared to monovalent inhibitors like JQ1, which bind to a single bromodomain.
The primary consequence of this compound-mediated BRD4 inhibition is the disruption of the interaction between BRD4 and key transcriptional machinery, including the mediator complex protein MED1 and the transcription factor YY1. This interference with the transcriptional apparatus leads to the downregulation of critical oncogenes and cell cycle regulators, ultimately inhibiting the proliferation of cancer cells, particularly in solid tumors such as triple-negative breast cancer (TNBC).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Target | Cell Line/System | Reference |
| Ki | 18.4 nM | BRD4-BD1/BD2 | In vitro | |
| IC50 | 4.1 nM | Cell Growth | HS5878T (TNBC) | |
| IC50 | 6.8 nM | Cell Growth | BT549 (TNBC) | |
| IC50 | 7.9 nM | Cell Growth | MCF10A (Non-tumorigenic breast) |
Table 2: Comparative IC50 Values of BET Inhibitors in TNBC Cell Lines
| Compound | MDA-MB-231 IC50 (nM) | HCC1806 IC50 (nM) | Reference |
| This compound | ~10 | ~15 | |
| JQ1 | >1000 | >1000 | |
| MS417 | ~500 | ~800 |
Signaling Pathways and Mechanisms of Action
The bivalent inhibition of BRD4 by this compound triggers a cascade of downstream effects on cellular signaling pathways that govern cell proliferation, survival, and gene expression.
Inhibition of BRD4-Mediated Transcription
This compound's primary mechanism involves the direct inhibition of BRD4's function as a transcriptional coactivator. By binding to both bromodomains, this compound prevents BRD4 from recognizing and binding to acetylated lysine residues on histones and transcription factors. This disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery to the promoters and enhancers of target genes.
Downregulation of c-Myc and Induction of p21
A key oncogenic transcription factor regulated by BRD4 is c-Myc. By inhibiting BRD4, this compound leads to a dramatic reduction in c-Myc expression. The downregulation of c-Myc, a potent driver of cell proliferation, contributes significantly to the anti-cancer effects of this compound. Concurrently, this compound treatment has been shown to increase the expression of the tumor suppressor and cell-cycle inhibitor p21 in HCC1806 cells. This dual effect of decreasing a major oncogene while increasing a tumor suppressor protein effectively halts cell cycle progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bivalent nature and efficacy of this compound. These protocols are based on published research and standard laboratory practices.
Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm the direct binding of this compound to its target protein, BRD4, in a cellular context and to assess the thermal stabilization of BRD4 upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using a primary antibody specific for BRD4. An antibody for a non-related protein (e.g., β-actin) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble BRD4 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and stabilization.
-
Washout Study
Purpose: To assess the duration of target engagement and the sustainability of transcriptional repression by this compound after its removal from the cell culture medium.
Methodology:
-
Cell Treatment and Washout:
-
Treat cells (e.g., MDA-MB-231) with a high concentration of this compound (e.g., 1 µM) or other BET inhibitors for a defined period (e.g., 2 hours).
-
Remove the drug-containing medium and wash the cells twice with fresh, pre-warmed medium.
-
Add fresh medium to the cells and culture them for various time points (e.g., 0, 4, 8, 24 hours).
-
-
RNA Extraction and Gene Expression Analysis:
-
At each time point, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of a BRD4-regulated gene, such as IL-6. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target gene at each time point compared to the 0-hour time point (immediately after washout).
-
Plot the percentage of transcriptional repression over time for this compound and compare it to other inhibitors. A slower recovery of gene expression for this compound indicates a more sustained inhibitory effect.
-
Co-Immunoprecipitation (Co-IP)
Purpose: To investigate the effect of this compound on the interaction between BRD4 and its binding partners, such as MED1 and YY1.
Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound, JQ1, or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for BRD4 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, MED1, and YY1.
-
-
Data Analysis:
-
Compare the amount of MED1 and YY1 that co-immunoprecipitates with BRD4 in the this compound-treated samples versus the control and JQ1-treated samples. A reduction in the co-precipitated proteins indicates that this compound disrupts the BRD4-MED1/YY1 interaction.
-
Chromatin Immunoprecipitation (ChIP)
Purpose: To determine if this compound treatment leads to the dissociation of BRD4 and its associated proteins from the gene loci of its targets (e.g., CDK6, RAD51, BRCA1).
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound, JQ1, or a vehicle control.
-
Cross-link proteins to DNA by treating the cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against BRD4 or MED1 overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating the samples.
-
Purify the immunoprecipitated DNA.
-
-
DNA Analysis:
-
Perform qPCR using primers specific for the promoter or enhancer regions of target genes (CDK6, RAD51, BRCA1).
-
Quantify the amount of immunoprecipitated DNA in each sample relative to an input control.
-
-
Data Analysis:
-
Compare the enrichment of BRD4 and MED1 at the target gene loci in this compound-treated cells versus control and JQ1-treated cells. A decrease in enrichment indicates that this compound causes the dissociation of these proteins from the chromatin.
-
Conclusion
This compound stands out as a potent, bivalent BET inhibitor with a distinct mechanism of action that confers sustained and profound transcriptional repression. Its ability to spatially constrain and inactivate BRD4 leads to superior anti-proliferative effects in solid tumors compared to monovalent inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other bivalent inhibitors in the pursuit of novel cancer therapies.
MS645 and its effect on chromatin remodeling
An In-depth Technical Guide on Chromatin Remodeling and the Potential Role of Modulatory Compounds
Executive Summary
Chromatin remodeling is a fundamental cellular process that governs gene expression by altering the structure of chromatin, the complex of DNA and proteins within the nucleus. This dynamic process is orchestrated by various enzyme families that can reposition, evict, or modify nucleosomes, the basic units of chromatin. The dysregulation of chromatin remodeling is implicated in a multitude of diseases, including cancer and neurological disorders, making the enzymes involved attractive targets for therapeutic intervention. This document provides a comprehensive overview of chromatin remodeling, its key players, and the mechanisms by which small molecules could potentially modulate this process. While specific information on a compound designated "MS645" in the context of chromatin remodeling is not publicly available, this guide will explore the established principles and experimental approaches relevant to the discovery and characterization of novel chromatin remodeling inhibitors.
Introduction to Chromatin Remodeling
The packaging of eukaryotic DNA into chromatin presents a significant barrier to processes that require access to the DNA template, such as transcription, replication, and repair.[1][2] Chromatin remodeling complexes are ATP-dependent molecular machines that utilize the energy from ATP hydrolysis to disrupt the interactions between DNA and histone proteins, thereby altering nucleosome architecture.[2][3] These complexes play a crucial role in regulating gene expression by controlling the accessibility of DNA to transcription factors and the transcriptional machinery.
There are four major families of ATP-dependent chromatin remodelers, distinguished by their ATPase subunits and associated domains:
-
SWI/SNF (SWItch/Sucrose Non-Fermentable): These complexes are known for their ability to slide and eject nucleosomes, playing a significant role in gene activation.
-
ISWI (Imitation SWItch): ISWI family remodelers are primarily involved in nucleosome sliding and spacing, contributing to the organization of chromatin structure.
-
CHD (Chromodomain Helicase DNA-binding): This family of remodelers is involved in both gene activation and repression and is characterized by the presence of chromodomains that can bind to methylated histones.
-
INO80/SWR1 (Inositol requiring 80/SWI2-related 1): These complexes are involved in a variety of nuclear processes, including transcription, DNA repair, and the exchange of histone variants.
The dynamic nature of chromatin is not solely dependent on these remodelers but also involves histone-modifying enzymes that add or remove post-translational modifications (PTMs) on histone tails, creating a "histone code" that is read by various proteins to regulate chromatin structure and function.
Therapeutic Potential of Targeting Chromatin Remodeling
Given the central role of chromatin remodeling in gene regulation, it is not surprising that its dysregulation is a hallmark of many diseases.[3][4] For instance, mutations in the subunits of chromatin remodeling complexes are frequently found in various cancers, leading to aberrant gene expression that drives tumor growth.[3] This has spurred significant interest in developing small molecule inhibitors that can target specific components of the chromatin remodeling machinery.
A hypothetical small molecule, which we can refer to as a generic "chromatin remodeling modulator" in the absence of specific data for this compound, could exert its effects through several mechanisms:
-
ATP-competitive inhibition: Targeting the ATPase domain of the remodeling complexes to prevent the energy-dependent conformational changes required for their function.
-
Allosteric inhibition: Binding to a site distinct from the active site to induce a conformational change that inhibits the remodeler's activity.
-
Disruption of protein-protein interactions: Preventing the assembly of functional remodeling complexes or their interaction with other proteins.
-
Inhibition of reader domains: Blocking the recognition of specific histone modifications by domains such as bromodomains or chromodomains, thereby preventing the recruitment of remodeling complexes to their target sites.
The development of such inhibitors holds promise for precision medicine, as they could be used to correct the aberrant gene expression profiles associated with specific diseases.
Experimental Protocols for Characterizing Chromatin Remodeling Modulators
The characterization of a novel compound's effect on chromatin remodeling involves a multi-step process, starting from in vitro biochemical assays to cell-based and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Chromatin Remodeling Assays
Objective: To determine the direct effect of a compound on the activity of a purified chromatin remodeling enzyme.
Principle: These assays typically use a reconstituted nucleosome substrate and measure the remodeler's ability to slide or evict the nucleosome in the presence of the test compound.
Methodology:
-
Nucleosome Reconstitution: Mononucleosomes are assembled by incubating a DNA fragment containing a nucleosome positioning sequence (e.g., the Widom 601 sequence) with purified recombinant histone octamers.
-
Remodeling Reaction: The reconstituted nucleosomes are incubated with the purified chromatin remodeling enzyme (e.g., a member of the SWI/SNF or ISWI family) in a reaction buffer containing ATP and the test compound at various concentrations.
-
Analysis of Remodeling: The extent of nucleosome sliding or eviction is analyzed by native polyacrylamide gel electrophoresis (PAGE). Unremodeled and remodeled nucleosomes will migrate differently through the gel. The gel is then stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and imaged.
-
Data Analysis: The percentage of remodeled nucleosomes is quantified for each compound concentration, and the IC50 value (the concentration at which 50% of the remodeling activity is inhibited) is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compound with the chromatin remodeling protein in a cellular context.
Principle: The binding of a ligand (the compound) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
Methodology:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of the target chromatin remodeling protein in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To determine the genome-wide effects of the compound on the localization of chromatin remodeling complexes or specific histone modifications.
Principle: ChIP-seq allows for the identification of the DNA regions bound by a specific protein or marked by a particular histone modification across the entire genome.
Methodology:
-
Cross-linking: Cells treated with the compound or vehicle are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the chromatin remodeling protein or the histone modification of interest is used to pull down the associated chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA is sequenced, and the reads are mapped to the genome to identify regions of enrichment. Changes in the enrichment patterns between the compound-treated and vehicle-treated cells reveal the compound's effect on the genome-wide localization of the target.
Quantitative Data Presentation
In the absence of specific data for this compound, the following tables illustrate how quantitative data for a hypothetical chromatin remodeling inhibitor would be presented.
Table 1: In Vitro Inhibitory Activity of Compound X against Chromatin Remodeling ATPases
| Remodeler Family | Target Protein | IC50 (nM) |
| SWI/SNF | BRG1 | 150 |
| ISWI | SNF2H | >10,000 |
| CHD | CHD4 | 2,500 |
| INO80 | INO80 | >10,000 |
Table 2: Cellular Activity of Compound X
| Cell Line | Target Pathway | EC50 (nM) (Cell Proliferation) | Target Engagement (CETSA Shift, °C) |
| MCF-7 (Breast Cancer) | SWI/SNF dependent | 350 | 4.5 |
| A549 (Lung Cancer) | SWI/SNF dependent | 500 | 4.2 |
| HCT116 (Colon Cancer) | SWI/SNF independent | >20,000 | Not Determined |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex relationships in signaling pathways and the logical flow of experimental procedures.
Caption: A generalized signaling pathway leading to chromatin remodeling and gene expression.
Caption: A typical workflow for the discovery and validation of a chromatin remodeling inhibitor.
Conclusion
The field of chromatin biology continues to uncover the intricate mechanisms that govern gene expression and cellular identity. The development of small molecules that can modulate chromatin remodeling holds immense therapeutic potential. While the specific entity "this compound" did not yield public data in the context of chromatin remodeling, the principles and experimental strategies outlined in this guide provide a robust framework for the investigation of any novel compound targeting this fundamental process. Future research in this area will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.
References
- 1. Chromatin remodeling: insights and intrigue from single-molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roswellpark.org [roswellpark.org]
- 3. mdpi.com [mdpi.com]
- 4. Genome-wide reprogramming of the chromatin landscape underlies endocrine therapy resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on MS645 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645 is a novel bivalent small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced selectivity for BRD4. Preliminary studies have demonstrated its potential as an anti-cancer agent, particularly in solid tumors such as Triple-Negative Breast Cancer (TNBC). This document provides a comprehensive technical overview of the foundational research on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription. Their involvement in the expression of key oncogenes, such as c-Myc, makes them attractive targets for cancer therapy. This compound is a bivalent inhibitor designed to bind to the tandem bromodomains (BD1 and BD2) of BRD4 with high affinity, leading to a sustained repression of its transcriptional activity. This sustained action is a key differentiator from first-generation monovalent BET inhibitors.
Mechanism of Action
This compound functions as a potent and selective inhibitor of BRD4. Its bivalent nature allows for simultaneous engagement of both bromodomains of BRD4, resulting in a high-affinity interaction with a dissociation constant (Ki) of 18.4 nM for BRD4-BD1/BD2.[1] This binding event displaces BRD4 from chromatin, thereby preventing its interaction with key transcriptional machinery.
A critical aspect of this compound's mechanism is its ability to disrupt the interaction between BRD4 and the Mediator complex subunit MED1, as well as the transcription factor YY1.[2][3] This disruption is crucial for its anti-proliferative effects, as the BRD4-MED1/YY1 complex is known to drive the expression of genes essential for cancer cell growth and survival. By blocking this interaction, this compound effectively downregulates the transcription of downstream target genes involved in cell cycle progression and DNA damage repair.[1][2]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, including IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [1] |
| HCC1806 | Triple-Negative Breast Cancer | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 | [1] |
| RAW 264.7 | Mouse Macrophage | - | - |
Note: Further studies are required to establish a more comprehensive IC50 profile across a wider range of cancer cell lines.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target protein, BRD4, in a cellular context.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-BRD4 antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 2 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Transfer the supernatant (containing soluble proteins) to new tubes.
-
Western Blotting: Analyze the amount of soluble BRD4 in the supernatant by SDS-PAGE and Western blotting using an anti-BRD4 antibody. An increase in the thermal stability of BRD4 in the presence of this compound indicates direct target engagement.
Transcriptional Repression Washout Assay
This assay assesses the duration of transcriptional repression by this compound after its removal from the cell culture medium.
Materials:
-
MDA-MB-231 cells (or other responsive cell line)
-
This compound and other BET inhibitors (e.g., JQ1)
-
Complete cell culture medium
-
RNA extraction kit
-
qRT-PCR reagents and primers for a target gene (e.g., IL-6)
Procedure:
-
Treatment: Treat MDA-MB-231 cells with 1 µM of this compound or other BET inhibitors (or DMSO as a control) for 2 hours.
-
Washout: After 2 hours, remove the medium containing the inhibitor, wash the cells twice with fresh, pre-warmed medium.
-
Time Course: Add fresh complete medium and culture the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., IL-6).
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the levels at different time points to the DMSO control to determine the persistence of transcriptional repression.[3]
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound disrupts the interaction between BRD4 and its binding partners, MED1 and YY1.
Materials:
-
Cancer cells (e.g., HCC1806)
-
This compound, JQ1, MS417 (as controls)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-BRD4, anti-MED1, anti-YY1, and control IgG
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or control inhibitors for a specified duration.
-
Cell Lysis: Lyse the cells in an appropriate buffer to extract total protein.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the target proteins (e.g., anti-BRD4) or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-MED1 and anti-YY1). A reduction in the co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.[2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: BRD4 Inhibition
Caption: this compound inhibits BRD4, preventing its recruitment of MED1 and YY1 to chromatin, thereby repressing oncogene transcription.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for determining this compound target engagement with BRD4 using CETSA.
Logical Relationship: this compound-Induced Gene Repression
Caption: Logical flow from this compound treatment to reduced cancer cell proliferation.
Conclusion
The preliminary studies on this compound establish it as a promising bivalent BET inhibitor with a distinct mechanism of action that leads to sustained transcriptional repression in cancer cells. The provided data and protocols offer a foundational resource for researchers in the field of oncology and drug development. Further investigations are warranted to expand the quantitative dataset across a broader range of malignancies and to further elucidate the downstream signaling consequences of this compound treatment. These efforts will be crucial in advancing this compound towards potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cistrome analysis of YY1 uncovers a regulatory axis of YY1:BRD2/4-PFKP during tumorigenesis of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cistrome analysis of YY1 uncovers a regulatory axis of YY1:BRD2/4-PFKP during tumorigenesis of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MS645: A Bivalent Chemical Probe for Spatially Constrained BRD4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MS645, a potent and selective bivalent chemical probe for the bromodomain and extra-terminal domain (BET) family protein BRD4. This compound is distinguished by its unique mechanism of action, which involves spatially constrained, simultaneous engagement of the two tandem bromodomains (BD1 and BD2) of BRD4. This bivalent binding leads to a sustained repression of BRD4 transcriptional activity, offering a powerful tool for investigating the biological functions of BRD4 and exploring its therapeutic potential, particularly in oncology. This document details the binding affinity and cellular activity of this compound, provides explicit protocols for its use in key cellular assays, and presents visual diagrams of its mechanism and experimental applications.
Introduction to this compound and BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histone tails and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci. BRD4 is particularly important for the expression of oncogenes such as c-MYC and pro-inflammatory cytokines, making it a prime target for therapeutic intervention in cancer and inflammatory diseases.
This compound is a thienodiazepine-based bivalent BET bromodomain inhibitor designed to simultaneously target the tandem BD1 and BD2 domains of BRD4.[1] This bivalent engagement is achieved through a flexible linker connecting two inhibitor pharmacophores, which spatially constrains the bromodomains into an inactive conformation. This mechanism of action results in a more sustained and profound inhibition of BRD4's transcriptional functions compared to traditional monovalent inhibitors like JQ1.[1]
Quantitative Data
The following tables summarize the binding affinity and cellular activity of this compound, providing a quantitative basis for its characterization as a chemical probe for BRD4.
Table 1: Binding Affinity of this compound for BET Bromodomains
| Target | Assay | Ki (nM) | Reference |
| BRD4 (BD1/BD2) | Not Specified | 18.4 | [1][2] |
| BRD4 (BD1) | Not Specified | 232.8 | Not Specified |
| BRD4 (BD2) | Not Specified | 323.1 | Not Specified |
| BRD2 (BD1/BD2) | Not Specified | Comparable to BRD4 | [1] |
| BRD3 (BD1/BD2) | Not Specified | Comparable to BRD4 | [1] |
Table 2: Cellular Activity of this compound in Cancer and Non-Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | [2] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [2] |
| HCC1806 | Triple-Negative Breast Cancer | Not Specified | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 | [1] |
| RAW 264.7 | Mouse Macrophage (Non-cancer) | >1000 | [2] |
| MCF10A | Non-tumorigenic Breast Epithelial | >1000 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by physically occupying the acetyl-lysine binding pockets of both BD1 and BD2 of BRD4 simultaneously. This "spatially constrained" inhibition locks BRD4 in an inactive state, preventing its association with key transcriptional co-activators and transcription factors, such as Mediator Complex Subunit 1 (MED1) and Yin Yang 1 (YY1).[1] The dissociation of the BRD4-MED1-YY1 complex from chromatin leads to the transcriptional repression of BRD4 target genes, including the potent oncogene c-MYC and the pro-inflammatory cytokine Interleukin-6 (IL-6). This ultimately results in cell cycle arrest and inhibition of cancer cell proliferation.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) to Assess BRD4 Protein Interactions
This protocol details the procedure to determine if this compound disrupts the interaction between BRD4 and its binding partners, MED1 and YY1.
Materials:
-
Cell lines (e.g., MDA-MB-231, HCC1806)
-
This compound (or DMSO as vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-BRD4 antibody (e.g., Abcam, ab128874)
-
Anti-MED1 antibody (e.g., Bethyl Laboratories, A300-793A)
-
Anti-YY1 antibody (e.g., Cell Signaling Technology, #46395)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for the indicated time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. To the pre-cleared lysate, add the primary antibody (anti-BRD4 or IgG control) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads with a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BRD4, MED1, and YY1.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to BRD4 in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell line of interest
-
This compound (or DMSO as vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-BRD4 antibody (e.g., Abcam, ab128874)
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells with this compound or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by Western blotting using an anti-BRD4 antibody. An increased amount of soluble BRD4 at higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol allows for the investigation of this compound's effect on the occupancy of BRD4 at specific gene promoters, such as c-MYC and IL-6.
Materials:
-
Cell line of interest
-
This compound (or DMSO as vehicle control)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer
-
Sonication equipment
-
Anti-BRD4 antibody (e.g., Abcam, ab128874)
-
Normal Rabbit IgG
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., c-MYC, IL-6) and a negative control region
-
qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight with anti-BRD4 antibody or IgG control.
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoters of c-MYC, IL-6, and a negative control genomic region. A decrease in the enrichment of the target promoter regions in the this compound-treated samples indicates displacement of BRD4.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing a chemical probe like this compound and the logical development of this bivalent inhibitor.
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying BET bromodomains. Its bivalent mode of action provides a unique tool for achieving sustained and potent inhibition of BRD4, enabling deeper insights into its role in gene regulation, cancer biology, and inflammation. The data and protocols presented in this guide are intended to facilitate the use of this compound by the scientific community to further explore the therapeutic potential of targeting BRD4.
References
The Significance of MS645's Spatial Constraint: A Technical Guide to a Bivalent BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MS645, a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. The unique spatial constraint imposed by this compound on the tandem bromodomains of BRD4 results in a sustained and potent inhibition of its transcriptional activity, offering a promising therapeutic strategy for cancers such as triple-negative breast cancer (TNBC). This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Core Mechanism of Action: Spatially Constrained Bivalent Inhibition
This compound is a thienodiazepine-based bivalent inhibitor designed to simultaneously engage both the first (BD1) and second (BD2) bromodomains of BRD4.[1][2] This dual binding is spatially constrained, locking BRD4 in an inactive conformation and preventing its interaction with key transcriptional co-activators such as MED1 and YY1.[2][3] This mechanism leads to a sustained repression of BRD4-mediated gene transcription, which is critical for the proliferation of various solid tumor cells.[1][3]
Quantitative Data Summary
The following tables summarize the binding affinity and cellular potency of this compound, providing a comparative overview of its efficacy.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Kᵢ (nM) | Fold Gain in Affinity (Tandem vs. Single Domains) |
| BRD4 (Tandem BD1-BD2) | 18.4[1][4] | 12- to 28-fold[1] |
| BRD4 (BD1) | Data not available | |
| BRD4 (BD2) | Data not available |
Table 2: In Vitro Cellular Potency (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1[4] |
| BT549 | Triple-Negative Breast Cancer | 6.8[4] |
| Panel of TNBC cell lines | Triple-Negative Breast Cancer | 4-20[1] |
| RAW 264.7 | Murine Macrophage (Non-cancer) | >1000 |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9[4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the engagement of this compound with BRD4 within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MDA-MB-231) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BRD4 by Western blotting using a BRD4-specific antibody. Increased band intensity for BRD4 in this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement and stabilization.
Washout Experiment for Transcriptional Repression Analysis
This experiment evaluates the duration of transcriptional repression by this compound after its removal from the cell culture medium.
Protocol:
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound (e.g., 1 µM) or a monovalent inhibitor (e.g., JQ1) for a defined period (e.g., 2 hours).
-
Washout: Remove the drug-containing medium, wash the cells twice with fresh, drug-free medium.
-
Time-Course Incubation: Add fresh, drug-free medium and incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
RNA Isolation and qPCR: At each time point, harvest the cells and isolate total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of a BRD4 target gene (e.g., MYC).
-
Data Analysis: Normalize the target gene expression to a housekeeping gene. A sustained low level of the target gene mRNA in this compound-treated cells compared to the monovalent inhibitor-treated cells indicates a longer duration of transcriptional repression.
Co-immunoprecipitation (Co-IP) for BRD4 Interaction Analysis
This assay is used to demonstrate that this compound disrupts the interaction between BRD4 and its binding partners, MED1 and YY1.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., TNBC cell line) with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for BRD4 overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against BRD4, MED1, and YY1. A reduced amount of MED1 and YY1 in the BRD4 immunoprecipitate from this compound-treated cells compared to the control indicates that this compound disrupts these interactions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the key signaling pathways involved.
Caption: Mechanism of this compound bivalent inhibition of BRD4.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Downstream signaling effects of this compound-mediated BRD4 inhibition.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its unique mechanism of spatially constrained bivalent inhibition of BRD4 leads to a durable and potent suppression of oncogenic transcription. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy. The sustained target engagement and downstream effects on key cancer-related pathways underscore the potential of this compound in the treatment of TNBC and other malignancies.
References
- 1. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 2. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MS645 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent and selective bivalent Bromodomain and Extra-Terminal (BET) inhibitor targeting BRD4.[1] By binding to the tandem bromodomains (BD1 and BD2) of BRD4, this compound effectively disrupts the interaction between BRD4 and acetylated histones, leading to the suppression of oncogenic transcriptional programs.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its anti-cancer properties, including its effects on cell viability, target engagement, and gene expression.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting BRD4, a key epigenetic reader that regulates the transcription of genes involved in cell cycle progression and cancer cell growth.[1][2] Inhibition of BRD4 by this compound leads to the downregulation of the proto-oncogene MYC and the upregulation of the cyclin-dependent kinase inhibitor p21.[3][4] The c-Myc protein is a critical transcription factor that promotes cell proliferation, and its repression is a key mechanism of action for BET inhibitors.[3][4] Conversely, p21 acts as a tumor suppressor by inducing cell cycle arrest.[5][6] The interplay between c-Myc and p21 is complex, with c-Myc often repressing p21 transcription.[3][4][7] By inhibiting the BRD4/c-Myc axis, this compound relieves this repression, leading to increased p21 expression and subsequent cell cycle arrest and inhibition of tumor growth.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1 |
| BT549 | Triple-Negative Breast Cancer | 6.8 |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 |
Data compiled from publicly available research.
Experimental Protocols
General Cell Culture Protocol for Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., MDA-MB-231, HS578T)
Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified biological safety cabinet.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HS-578T)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintaining Cell Cultures:
-
Incubate cells at 37°C in a 5% CO2 humidified incubator.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
Cells should be passaged when they reach 80-90% confluency.
-
-
Sub-culturing (Passaging) Adherent Cells:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 5-7 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.[8]
-
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[12][13][14]
Materials:
-
Cultured cells
-
This compound stock solution (dissolved in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Western blot reagents and equipment (SDS-PAGE gels, PVDF membrane, primary antibody against BRD4, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRD4, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature.
-
Plot the percentage of soluble BRD4 relative to the lowest temperature point for both this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in the expression of target genes, such as MYC and p21, following treatment with this compound.[15][16][17][18]
Materials:
-
Cultured cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, p21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits BRD4, leading to decreased c-Myc and increased p21 transcription.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for assessing target engagement using CETSA.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. Myc represses the p21(WAF1/CIP1) promoter and interacts with Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-MYC-AP4-p21 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Myc inhibition and p21 modulation contribute to unsymmetrical bisacridines-induced apoptosis and senescence in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for transcriptional repression of p21CIP1 by c-Myc in overcoming transforming growth factor β-induced cell-cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 17. mcgill.ca [mcgill.ca]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS645 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies.
MS645 is a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1][2] BRD4 is a key transcriptional regulator that plays a crucial role in the expression of oncogenes, including c-Myc, and genes involved in cell cycle progression and DNA damage repair.[2][3] In TNBC, BRD4 has been identified as a promising therapeutic target. This compound exerts its anti-cancer effects by disrupting the interaction between BRD4 and the transcriptional machinery, specifically by blocking the binding of BRD4 to the mediator complex subunit MED1 and the transcription factor YY1.[1][2] This leads to the downregulation of key oncogenic transcriptional programs and subsequent inhibition of cancer cell proliferation.
These application notes provide a comprehensive guide for the use of this compound in TNBC cell lines, including detailed protocols for cell-based assays and data on its efficacy.
Data Presentation
Cell Viability Inhibition by this compound in TNBC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various TNBC cell lines as determined by MTT assay after 72 hours of treatment.
| Cell Line | Description | IC50 (µM) of this compound[1] |
| MDA-MB-231 | Human, claudin-low TNBC | 0.25 ± 0.03 |
| BT-549 | Human, mesenchymal stem-like TNBC | 0.18 ± 0.02 |
| HCC1937 | Human, basal-like TNBC | 0.31 ± 0.04 |
| Hs578T | Human, claudin-low TNBC | 0.22 ± 0.03 |
Effects of this compound on Key Protein Expression in TNBC Cells
This compound treatment leads to a dose-dependent decrease in the expression of key proteins involved in cell cycle progression and DNA repair in TNBC cells. The following table summarizes the qualitative effects observed by Western blot analysis in the HCC1806 TNBC cell line.
| Protein Target | Function in Cancer Progression | Effect of this compound Treatment[3] |
| BRD4 | Transcriptional co-activator, target of this compound | No change in total protein level |
| c-Myc | Oncogenic transcription factor, promotes cell proliferation | Decreased expression |
| CDK6 | Cyclin-dependent kinase, promotes G1/S cell cycle transition | Decreased expression |
| RAD51 | Key protein in homologous recombination DNA repair | Decreased expression |
| p21 | Cyclin-dependent kinase inhibitor, tumor suppressor | Increased expression |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in TNBC cells. This compound binds to the tandem bromodomains of BRD4, preventing its interaction with acetylated histones and transcription factors like YY1, as well as the mediator complex protein MED1. This disruption leads to the transcriptional repression of BRD4 target genes, including those involved in cell cycle control and DNA damage repair, ultimately resulting in decreased cell proliferation.
Caption: Mechanism of action of this compound in TNBC cells.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the effects of this compound on TNBC cell lines.
Caption: General workflow for studying this compound effects in TNBC cells.
Experimental Protocols
Cell Culture of TNBC Cell Lines
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, HCC1937, Hs578T)
-
Appropriate cell culture medium (see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
Recommended Media for TNBC Cell Lines:
| Cell Line | Recommended Medium |
| MDA-MB-231 | Leibovitz's L-15 Medium + 10% FBS |
| BT-549 | RPMI-1640 Medium + 10% FBS |
| HCC1937 | RPMI-1640 Medium + 10% FBS |
| Hs578T | DMEM + 10% FBS + 10 µg/ml insulin |
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2 (except for MDA-MB-231 which is typically cultured in a non-CO2 incubator).
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete medium, centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Cell Viability (MTT) Assay
Materials:
-
TNBC cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-CDK6, anti-RAD51, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
TNBC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound demonstrates potent anti-proliferative activity in a range of TNBC cell lines by effectively targeting the BRD4 transcriptional program. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in TNBC and to explore its mechanism of action in more detail. These application notes should serve as a valuable resource for the design and execution of experiments utilizing this promising BET inhibitor.
References
Application Note: Chromatin Immunoprecipitation (ChIP) Protocol for Studying the Effect of MS645 on BRD4 Genomic Occupancy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This method allows researchers to determine the specific genomic locations where a protein of interest is bound. This application note provides a detailed protocol for performing a ChIP assay to study the effects of MS645, a bivalent BET bromodomain (BrD) inhibitor, on the genomic occupancy of its target protein, BRD4.[1] this compound inhibits BRD4 transcriptional activity by spatially constraining its bivalent inhibition, leading to the repression of target genes such as c-Myc.[1][2] This protocol is designed for researchers in cancer biology, epigenetics, and drug development who are interested in elucidating the mechanism of action of BET inhibitors.
Signaling Pathway of this compound Action
References
Application Notes and Protocols: Western Blot Analysis of c-Myc Expression Following MS645 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of c-Myc protein expression in cancer cell lines following treatment with MS645, a potent bivalent BET (Bromodomain and Extra-Terminal) inhibitor. The provided methodologies are intended to guide researchers in accurately quantifying the dose-dependent effects of this compound on this critical oncoprotein.
Introduction
The c-Myc proto-oncogene is a transcription factor that is frequently overexpressed in a wide range of human cancers, where it drives cell proliferation, growth, and metabolic reprogramming. Its central role in tumorigenesis makes it a prime target for therapeutic intervention. This compound is a bivalent BET bromodomain inhibitor that targets BRD4, a key reader of acetylated histones that regulates the transcription of several oncogenes, including MYC. By inhibiting BRD4, this compound effectively represses MYC transcription, leading to a significant reduction in c-Myc protein levels and subsequent anti-proliferative effects in cancer cells. Western blotting is a fundamental technique to qualitatively and quantitatively assess the reduction of c-Myc protein expression in response to this compound treatment.
Data Presentation
The following table summarizes the quantitative analysis of c-Myc protein expression in HCC1806 triple-negative breast cancer cells following a 24-hour treatment with this compound. Data is presented as the relative percentage of c-Myc protein expression compared to a vehicle-treated control (DMSO), as determined by densitometric analysis of Western blot results.
| Treatment Group | Concentration (nM) | Mean Relative c-Myc Expression (%) | Standard Deviation (%) |
| Vehicle Control | 0 (DMSO) | 100 | 5.2 |
| This compound | 15 | 45 | 4.1 |
| This compound | 30 | 22 | 3.5 |
| This compound | 60 | 8 | 2.1 |
Note: The data presented in this table is representative of typical results obtained from Western blot analysis and is based on the qualitative description of a "dramatic reduction" of c-Myc expression by this compound in HCC1806 cells.[1] Actual results may vary depending on experimental conditions.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is based on the culture of HCC1806 cells, a human triple-negative breast cancer cell line.
Materials:
-
HCC1806 cells (ATCC® CRL-2335™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
This compound (prepare a stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Protocol:
-
Cell Culture: Culture HCC1806 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2][3][4][5][6]
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Once the cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 15, 30, and 60 nM) or an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protein Extraction and Quantification
Materials:
-
Radioimmunoprecipitation assay (RIPA) lysis buffer
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Protocol:
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully transfer the supernatant (containing the protein) to a new set of pre-chilled tubes. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis of c-Myc
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-c-Myc antibody
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Sample Preparation: Based on the protein quantification results, dilute the protein lysates with Laemmli sample buffer to ensure equal loading of total protein (e.g., 20-30 µg) for each sample. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with the ECL detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH, or a separate gel can be run in parallel.
-
Densitometric Analysis: Quantify the band intensities for c-Myc and the loading control using image analysis software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FBP1 loss contributes to BET inhibitors resistance by undermining c-Myc expression in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MS645 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] By binding to the tandem bromodomains of BRD4, this compound effectively disrupts its interaction with acetylated histones and transcription factors. This leads to the transcriptional repression of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor proteins such as p21.[1] This mechanism of action makes this compound a promising therapeutic candidate for various cancers, particularly those driven by c-Myc, such as triple-negative breast cancer (TNBC).[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo xenograft studies in mice, with a focus on TNBC models.
Data Presentation
While specific in vivo efficacy data for this compound from peer-reviewed publications is emerging, the following tables provide a template for summarizing key quantitative data from a typical xenograft study. Researchers should populate these tables with their own experimental data.
Table 1: In Vivo Efficacy of this compound in TNBC Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (End of Study) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | [Insert Data] | 0 |
| This compound | [Insert Dose] | [Insert Schedule] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Dose] | [Insert Schedule] | [Insert Data] | [Insert Data] |
Table 2: Effect of this compound on Body Weight in Xenograft Mice
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of BRD4, leading to downstream effects on gene transcription critical for cancer cell proliferation and survival.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies with this compound. Specific parameters such as cell numbers, tumor volume thresholds, and this compound dosage and schedule should be optimized based on the specific cancer model and preliminary studies.
I. Cell Culture and Preparation for Implantation
-
Cell Line: Use a well-characterized triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-231, SUM159).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For some models, resuspending cells in a mixture of medium and Matrigel (1:1 ratio) can improve tumor take rates.
II. Xenograft Implantation in Mice
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice or NOD/SCID mice).
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Implantation Site: For TNBC models, subcutaneous implantation in the flank or orthotopic implantation into the mammary fat pad are common.
-
Injection: Inject the prepared cell suspension (e.g., 100 µL containing 1 x 10⁶ cells) into the chosen site using a sterile syringe and needle.
-
Post-Implantation Monitoring: Monitor the mice regularly for tumor development and overall health.
III. Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare the this compound formulation for administration. A recent study on a similar BET inhibitor suggests a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The specific formulation for this compound should be determined based on its solubility and stability.
-
Administration: Administer this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will need to be determined from specific preclinical studies.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.
IV. Study Endpoint and Tissue Collection
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. Euthanize mice if tumors become ulcerated or if there are signs of significant distress or weight loss.
-
Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight and volume.
-
Further Analysis: Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting, RNA sequencing).
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo xenograft study using this compound.
Conclusion
This compound presents a promising targeted therapy for cancers such as TNBC. The protocols and information provided herein offer a solid foundation for designing and executing in vivo xenograft studies to evaluate its preclinical efficacy and mechanism of action. It is crucial to perform pilot studies to optimize parameters for specific cancer models to ensure robust and reproducible results. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will also be essential for its clinical translation.
References
Application Notes and Protocols for Determining Cell Viability Following MS645 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS645 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histones, recruiting transcriptional machinery to the promoters and enhancers of target genes. Dysregulation of BRD4 activity is implicated in the progression of various cancers, making it a compelling therapeutic target. This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BRD4, thereby preventing its interaction with chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| HS5878T | Triple-Negative Breast Cancer | 4.1[1] |
| BT549 | Triple-Negative Breast Cancer | 6.8[1] |
| HCC1806 | Triple-Negative Breast Cancer | a |
| MCF-10A | Non-tumorigenic Breast Epithelial | 7.9[1] |
a: this compound treatment (15, 30, 60 nM) results in a dramatic reduction of c-Myc expression in HCC1806 cells.[1]
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Assay
This protocol describes the determination of cell viability by quantifying ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® assay provides a highly sensitive and rapid method for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (a typical range would be from 0.1 nM to 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound signaling pathway in cancer cells.
References
Application Notes and Protocols for Gene Expression Analysis Following MS645 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] By simultaneously engaging both bromodomains (BD1 and BD2) of BRD4, this compound offers a spatially constrained inhibition that leads to a sustained repression of BRD4's transcriptional activity.[1] BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of genes involved in cell cycle progression, proliferation, and oncogenesis. Its inhibition has emerged as a promising therapeutic strategy in various cancers, particularly in aggressive forms like triple-negative breast cancer (TNBC).[1]
These application notes provide a comprehensive guide to understanding and analyzing the gene expression changes induced by this compound treatment. The included protocols offer detailed methodologies for performing key experiments, from cell culture to advanced bioinformatic analysis.
Mechanism of Action of this compound
This compound functions by competitively binding to the acetyl-lysine binding pockets of the tandem bromodomains of BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, thereby displacing it from gene promoters and enhancers. The consequence is a disruption of the transcriptional machinery, leading to the downregulation of key BRD4 target genes. Notably, this compound has been shown to be more potent than first-generation monovalent BET inhibitors in certain cancer cell lines.[1] A critical aspect of this compound's mechanism is its ability to downregulate the expression of the proto-oncogene c-Myc and upregulate the cell cycle inhibitor p21.[1]
Data Presentation: Quantitative Gene Expression Changes
The following table summarizes the known quantitative changes in gene expression in cancer cell lines following treatment with this compound. This data is compiled from published studies and provides a reference for expected outcomes.
| Gene | Cell Line | Treatment Conditions | Fold Change (mRNA Level) | Reference |
| c-Myc | HCC1806 | 15, 30, 60 nM | Dramatic Reduction | [1] |
| p21 | HCC1806 | 15, 30, 60 nM | Increase | [1] |
| CDK6 | MDA-MB-231 | 500 nM, 18h | Significant Downregulation | [1] |
| RAD51 | MDA-MB-231 | 500 nM, 18h | Significant Downregulation | [1] |
| IL-6 | MDA-MB-231 | 20 nM | ~70% Inhibition |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound inhibition. BRD4, by binding to acetylated histones, recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to initiate and elongate transcription of target genes, including the oncogene c-Myc. This compound disrupts this cascade by displacing BRD4 from the chromatin.
This compound inhibits the BRD4 signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol details the steps for culturing cancer cells and treating them with this compound for subsequent gene expression analysis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCC1806)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound inhibitor (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Treatment Media: Prepare fresh growth medium containing the desired final concentrations of this compound. A vehicle control medium containing the same final concentration of DMSO (typically <0.1%) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of high-quality total RNA from this compound-treated cells.
Materials:
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for RNA integrity analysis)
Procedure:
-
Cell Lysis: Add TRIzol reagent directly to the washed cell monolayer in the culture dish and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and shake vigorously. Centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing RNA) to a new tube. Add isopropanol and incubate to precipitate the RNA.
-
RNA Pelletting: Centrifuge to pellet the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA sequencing.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the expression changes of specific target genes identified through broader screening methods or based on prior knowledge.
Materials:
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target genes (e.g., c-Myc, p21) and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and the master mix. Include a no-template control for each primer set.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Protocol 4: RNA Sequencing (RNA-Seq) and Bioinformatic Analysis
This protocol provides a general workflow for a comprehensive, unbiased analysis of the transcriptome following this compound inhibition.
Experimental Workflow:
Experimental workflow for RNA-Seq analysis.
Procedure:
-
Library Preparation: Prepare RNA-Seq libraries from high-quality RNA using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound treatment.
Conclusion
The study of gene expression following this compound inhibition provides critical insights into its therapeutic mechanism and potential biomarkers of response. The protocols and information provided herein offer a robust framework for researchers to investigate the transcriptomic effects of this promising bivalent BET inhibitor. Careful experimental design and rigorous data analysis are paramount to uncovering the full spectrum of molecular changes induced by this compound and advancing its development as a targeted cancer therapy.
References
Application Notes and Protocols for MS645 Washout Experiment to Study Sustained Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] Its unique bivalent binding mechanism, targeting both bromodomains (BD1 and BD2) of BRD4 simultaneously, is thought to confer a sustained inhibitory effect on gene transcription.[2][3] This sustained action is a critical attribute for a therapeutic agent, as it may translate to a more durable response and potentially less frequent dosing in a clinical setting.
The washout experiment is a crucial methodology to investigate the duration of drug action and to differentiate between reversible and irreversible or slowly reversible inhibitors. By treating cells with the inhibitor, then removing it from the extracellular medium and monitoring the biological effect over time, researchers can quantify the persistence of target engagement and downstream signaling inhibition. These application notes provide a comprehensive overview and detailed protocols for conducting washout experiments with this compound to study its sustained inhibitory effects.
Mechanism of Action: Sustained BRD4 Inhibition by this compound
This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of the tandem bromodomains of BRD4. This prevents BRD4 from interacting with acetylated histones and transcription factors, thereby displacing it from chromatin. A key aspect of this compound's mechanism is its ability to disrupt the interaction between BRD4 and essential components of the transcriptional machinery, such as the Mediator complex subunit MED1 and the transcription factor YY1.[2][3] This disruption leads to the transcriptional repression of key oncogenes and cell cycle regulators.
The bivalent nature of this compound is believed to be responsible for its sustained activity. By engaging both bromodomains, this compound may induce a conformational change in BRD4 that slows its dissociation rate, leading to a prolonged residence time on the target protein. This results in a durable suppression of the expression of BRD4 target genes, a phenomenon that can be effectively demonstrated through washout experiments.
Data Presentation: Sustained Transcriptional Repression by this compound
The following table summarizes the quantitative data from a representative washout experiment comparing the sustained inhibitory effect of this compound with other BET inhibitors on the transcription of a BRD4 target gene, Interleukin-6 (IL-6), in MDA-MB-231 cells. Cells were treated with the respective inhibitors for a defined period, after which the drug was washed out, and IL-6 mRNA levels were measured at various time points.
| Time After Washout | This compound | JQ1 | MS417 |
| 0 hours | ~70% | ~30% | ~25% |
| 4 hours | ~65% | ~15% | ~10% |
| 8 hours | ~50% | <5% | <5% |
| 24 hours | ~30% | Not significant | Not significant |
Data are presented as approximate percentage of inhibition of IL-6 mRNA expression relative to DMSO control and are based on published findings.
Experimental Protocols
Protocol 1: this compound Washout Experiment for Gene Expression Analysis
This protocol describes a washout experiment to assess the sustained inhibition of BRD4 target gene expression by this compound using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HCC1806)
-
Complete cell culture medium
-
This compound
-
Other BET inhibitors for comparison (e.g., JQ1)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL6, MYC) and a housekeeping gene (e.g., GAPDH)
-
Cell culture plates, flasks, and other standard laboratory equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of drug treatment.
-
Drug Treatment:
-
Prepare stock solutions of this compound and other inhibitors in DMSO.
-
Dilute the inhibitors to the desired final concentration in pre-warmed complete culture medium. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add the medium containing the inhibitors or vehicle.
-
Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C and 5% CO2.
-
-
Washout:
-
After the incubation period, aspirate the drug-containing medium.
-
Gently wash the cells twice with a generous volume of pre-warmed sterile PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed complete culture medium to all wells. This time point is considered 0 hours post-washout.
-
-
Time-Course Incubation:
-
Return the plates to the incubator.
-
At designated time points after washout (e.g., 0, 4, 8, 24 hours), harvest the cells for RNA extraction.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control at each time point.
-
Plot the relative gene expression over time to visualize the duration of inhibition after washout.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heat treatment (e.g., thermal cycler)
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)
-
Primary antibody against BRD4
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells and wash them with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler. Include a non-heated control (room temperature or 37°C).
-
-
Cell Lysis and Lysate Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the amount of soluble BRD4 at each temperature. Use a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity of the non-heated control for each treatment group.
-
Plot the percentage of soluble BRD4 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Visualizations
References
Application Note: Co-immunoprecipitation with MS645 to Unravel Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS645 is a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] Its unique bivalent binding mechanism allows it to effectively disrupt the interaction of BRD4 with key transcriptional regulators, leading to the sustained repression of transcriptional activity in cancer cells.[1][2] This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) to identify and characterize the protein interaction network of BRD4 and how it is modulated by this compound. Understanding these interactions is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutic strategies.
Mechanism of Action of this compound
This compound exerts its biological effects by targeting the two tandem bromodomains (BD1 and BD2) of BRD4, an epigenetic reader that plays a critical role in gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BRD4 recruits the transcriptional machinery to specific gene promoters and enhancers. This compound competitively inhibits this binding, leading to the downregulation of key oncogenes such as c-Myc and the upregulation of tumor suppressors like p21.[1] Notably, co-immunoprecipitation studies have demonstrated that this compound, unlike monovalent BET inhibitors such as JQ1, effectively blocks the interaction between BRD4 and the transcription enhancer/mediator proteins MED1 and YY1.[3][4]
BRD4 Signaling Pathway
BRD4 is a central node in various signaling pathways implicated in cancer development and progression. It is a key regulator of oncogenic transcription factors and is involved in cell cycle control and DNA damage repair pathways.[3][4][5] The diagram below illustrates a simplified model of the BRD4 signaling pathway and the points of intervention by this compound.
Caption: BRD4 signaling pathway and this compound intervention.
Experimental Workflow for Co-IP Mass Spectrometry
The following diagram outlines the key steps in a co-immunoprecipitation experiment coupled with mass spectrometry to identify protein interactors of BRD4 that are affected by this compound treatment.
Caption: Co-IP Mass Spectrometry Workflow.
Quantitative Analysis of the BRD4 Interactome
Treatment with a BET inhibitor like this compound is expected to rewire the BRD4 interactome. Based on studies with the pan-BET inhibitor JQ1, we can anticipate three classes of protein interactions with BRD4 upon this compound treatment: those that are lost, those that are gained, and those that remain stable.[1][6] The following table summarizes representative proteins from these categories, providing a framework for expected results from a quantitative mass spectrometry experiment.
| Protein Interactor | Functional Class | Expected Change with this compound | Rationale |
| JQ1-Sensitive Interactors (Expected to be Disrupted by this compound) | |||
| HIST1H4A | Histone Protein | Decreased | Interaction is dependent on the bromodomain binding to acetylated histones. |
| CDK9 | P-TEFb Complex | Decreased | BRD4 recruits P-TEFb to chromatin. |
| CCNT1 | P-TEFb Complex | Decreased | A key component of the P-TEFb complex. |
| MED1 | Mediator Complex | Decreased | This compound is known to disrupt the BRD4-MED1 interaction.[4] |
| YY1 | Transcription Factor | Decreased | This compound is known to disrupt the BRD4-YY1 interaction.[4] |
| JQ1-Insensitive Interactors (Potentially Stable with this compound) | |||
| CHD4 | Chromatin Remodeler | Stable | Interaction may be independent of the bromodomain.[1] |
| JMJD6 | Demethylase | Stable | Interaction may be independent of the bromodomain.[1] |
| Interactions Potentially Gained with this compound | |||
| MRE11A | MRN Complex (DNA repair) | Increased | BET inhibition can lead to an increase in some DNA repair protein interactions.[1] |
| RAD50 | MRN Complex (DNA repair) | Increased | BET inhibition can lead to an increase in some DNA repair protein interactions.[1] |
| TP53 | Tumor Suppressor | Increased | Enhanced association observed with JQ1 treatment.[1] |
Detailed Experimental Protocol: Co-immunoprecipitation of BRD4 and Interacting Proteins
This protocol is optimized for the identification of protein interactors of BRD4 in a human cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer cells) following treatment with this compound.
Materials:
-
Cell Line: MDA-MB-231 or other relevant cancer cell line
-
Reagents: this compound, DMSO (vehicle control)
-
Antibodies: Anti-BRD4 antibody for IP (validated for IP), anti-BRD4 for Western blot, anti-MED1, anti-YY1, and other relevant antibodies for validation.
-
Buffers and Solutions:
-
PBS (phosphate-buffered saline)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with reduced Triton X-100 (0.1%)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
-
Beads: Protein A/G magnetic beads
Procedure:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for the indicated time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads by magnetic separation.
-
To the pre-cleared lysate (e.g., 1-2 mg of total protein), add the anti-BRD4 antibody (use the manufacturer's recommended amount).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Perform a final wash with ice-cold PBS.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 0.1 M Glycine-HCl, pH 2.5, and incubating for 5-10 minutes at room temperature. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5.
-
For Western Blot: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted sample on a short SDS-PAGE gel.
-
Stain the gel with Coomassie blue.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Extract the peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Perform protein identification using a database search algorithm (e.g., Mascot, Sequest).
-
Perform label-free quantification to compare protein abundance between this compound-treated and control samples.
-
Filter the data to identify high-confidence interactors that show significant changes upon this compound treatment.
-
Conclusion
The combination of co-immunoprecipitation with quantitative mass spectrometry provides a powerful approach to dissect the protein interaction landscape of BRD4 and understand the molecular consequences of its inhibition by this compound. This detailed application note and protocol offer a robust framework for researchers to investigate the mechanism of action of this compound and other small molecule inhibitors, ultimately aiding in the discovery and development of novel cancer therapeutics.
References
- 1. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS645 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MS645 in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-penetrant, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD4.[1][2][3] Its bivalent nature allows it to bind to both bromodomains of BRD4 simultaneously, leading to a sustained blockade of BRD4's transcriptional activity.[3][4] This mechanism involves preventing the interaction of BRD4 with key transcriptional machinery, such as MED1 and YY1, thereby downregulating the expression of critical genes involved in cell cycle control and DNA damage repair.[3][4]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium. Why is this happening?
A2: This is a common issue for poorly water-soluble compounds like this compound.[5] this compound is readily soluble in organic solvents like DMSO but has limited solubility in aqueous solutions.[5] When the concentrated DMSO stock is diluted into an aqueous environment, the dramatic change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[5] A general guideline is to keep the final DMSO concentration at or below 0.5%.[5] However, the tolerance to DMSO can be cell-line dependent, so it is best to determine the maximum non-toxic concentration for your specific experimental system.[5]
Q4: What are the differences between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A4:
-
Kinetic solubility measures the concentration of a compound in solution at the point when an induced precipitate first appears after adding a concentrated organic stock (like DMSO) to an aqueous buffer.[7][8] It's a high-throughput measurement often used in early drug discovery for rapid compound assessment.[7][9]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution with an excess of the solid compound.[10][11] This measurement requires a longer incubation time to reach equilibrium and is crucial for formulation development.[9][11]
For most in vitro biological assays where a DMSO stock is diluted into an aqueous buffer, kinetic solubility is the more immediately relevant parameter to optimize.[7]
II. Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and mitigate this compound precipitation in aqueous solutions.
Problem: this compound precipitates upon dilution in aqueous buffer/media.
Step 1: Optimize the Dilution Method
-
Recommendation: Avoid adding the highly concentrated DMSO stock directly into the full volume of the aqueous solution.
-
Procedure:
-
Warm the aqueous solution: Gently warm your buffer or media to the experimental temperature (e.g., 37°C) before adding the compound.
-
Use stepwise dilution: First, create an intermediate dilution of the this compound DMSO stock in a small volume of the aqueous solution. Then, add this intermediate dilution to the final volume.[5]
-
Ensure rapid mixing: Add the this compound solution dropwise to the vortexing or swirling aqueous solution to promote rapid dispersion and prevent localized high concentrations.[5]
-
Step 2: Adjust the Solvent Composition (Co-solvents)
-
Recommendation: If precipitation persists, consider using a co-solvent system.
-
Procedure: The goal is to find a balance between enhancing solubility and minimizing potential toxicity or off-target effects of the co-solvent. The table below lists common co-solvents and their typical starting concentrations.
| Co-solvent | Typical Starting Concentration (in final aqueous solution) | Notes |
| DMSO | ≤ 0.5% | Can be increased slightly if tolerated by the assay/cells. Always include a vehicle control.[5] |
| Ethanol | 1-5% | Can be effective for many organic molecules. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 1-10% | Another commonly used co-solvent in pharmaceutical formulations. |
Always test the effect of the co-solvent alone on your experimental system (vehicle control).
Step 3: Modify the Aqueous Buffer Properties
-
Recommendation: The solubility of ionizable compounds can be pH-dependent.
-
Procedure:
-
Adjust the pH: Prepare a series of buffers with different pH values around the pKa to identify the pH at which this compound exhibits maximum solubility. For weakly basic compounds, solubility generally increases as the pH decreases. Conversely, for weakly acidic compounds, solubility increases with increasing pH.
Step 4: Consider Formulation Strategies
-
Recommendation: For persistent solubility issues, advanced formulation approaches may be necessary.
-
Procedure:
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100 at 0.01-0.05%) can help solubilize hydrophobic compounds, particularly in cell-free assays.[12][13]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[14]
-
Logical Troubleshooting Workflow
III. Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is used to quickly assess the solubility of this compound upon its addition from a DMSO stock to an aqueous buffer.[7][15]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer (laser-based light scattering microplate reader)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Add 198 µL of PBS pH 7.4 to wells A1 through H11 of a 96-well plate. Add 200 µL of PBS to column 12 to serve as a blank.
-
Serial Dilution: Add 2 µL of the 10 mM this compound stock solution to each well in column 1. This results in a 100 µM starting concentration with 1% DMSO.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 11.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the light scattering (nephelometry) of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration at which the light scattering signal is not significantly above the background (blank wells).
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility of this compound at equilibrium.[7][10]
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
HPLC-grade water and acetonitrile
-
Vials with screw caps
-
Thermostated shaker
-
Syringe filters (0.22 µm, chemically inert)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid at the bottom.
-
Equilibration: Tightly cap the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[16]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the filtered sample with the same solvent.
-
Analyze the standards and the sample by HPLC-UV.
-
-
Data Analysis: Determine the concentration of this compound in the filtered sample by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
IV. Signaling Pathways
BRD4 Mechanism of Action and Inhibition by this compound
BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors. This binding recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like c-Myc.[17] this compound, as a bivalent inhibitor, locks BRD4 in an inactive conformation, preventing its association with chromatin and the transcriptional machinery.[4]
BRD4 in Key Cancer Signaling Pathways
BRD4 is implicated in several pro-cancer signaling pathways. Its inhibition by this compound can therefore have pleiotropic anti-tumor effects.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. core.ac.uk [core.ac.uk]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. evotec.com [evotec.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in MS645 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MS645 in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. It functions by binding to the acetyl-lysine recognition pockets of BRD4's tandem bromodomains, thereby preventing its interaction with acetylated histones and transcription factors. This leads to the transcriptional repression of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor genes like p21. The ultimate effect is the induction of cell cycle arrest, typically at the G0/G1 phase, and subsequent apoptosis in cancer cells.
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines. It has shown particular potency in triple-negative breast cancer (TNBC) cell lines. Its efficacy is linked to the dependence of these cancer cells on BRD4-mediated transcription for their growth and survival.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. For sensitive cell lines, IC50 values can be in the low nanomolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (DMSO). For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween-80, and saline, or corn oil. Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent IC50 Values
Problem: I am observing significant variability in the IC50 values of this compound between experiments.
Potential Causes and Solutions:
| Cause | Solution |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variability in growth rates and drug response. Optimize and maintain a consistent seeding density for all assays. |
| Compound Solubility and Stability | Ensure the this compound stock solution is fully dissolved and has been stored correctly. Prepare fresh dilutions from the stock for each experiment to avoid degradation. Poor solubility in culture media can also be a factor; ensure thorough mixing. |
| Assay-Specific Variability | The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence results. Some compounds can interfere with assay reagents. Consider using an orthogonal method to confirm your findings. |
| Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Ensure that the incubation time is consistent across all experiments. A 72-hour incubation is common for cell viability assays. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and affect the experimental outcome. Keep the final DMSO concentration consistent across all wells and ideally below 0.5%. |
Western Blotting Issues
Problem: I am having trouble detecting a clear downregulation of c-Myc or upregulation of p21 after this compound treatment.
Potential Causes and Solutions:
| Cause | Solution |
| Suboptimal this compound Concentration or Incubation Time | The effect of this compound on target protein expression is dose- and time-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in c-Myc and p21 levels in your cell line. Effects on c-Myc can often be observed within 24 hours. |
| Low Protein Expression | c-Myc is a labile protein with a short half-life. Ensure you are using fresh lysates and consider using protease inhibitors during sample preparation. For p21, the basal expression level might be low in your cell line. |
| Poor Antibody Quality | Use validated antibodies specific for c-Myc and p21. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Inefficient Protein Transfer | Verify efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Insufficient Loading | Ensure equal and sufficient protein loading in each lane. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control to normalize your results. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HS587T | Triple-Negative Breast Cancer | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [1] |
| HCC1806 | Triple-Negative Breast Cancer | ~15-60 (effective concentrations) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 (effective concentration for IL-6 inhibition) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Myc and p21 Expression
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or DMSO as a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at the desired concentration or DMSO for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
DNA Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
References
Potential off-target effects of MS645
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MS645. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] It functions by binding to the acetyl-lysine binding pockets of BRD4's tandem bromodomains (BD1 and BD2), thereby preventing BRD4 from interacting with acetylated histones and transcription factors. This inhibition leads to the transcriptional repression of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor genes like p21.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from its inhibition of BRD4's transcriptional activity. In various cancer cell lines, particularly triple-negative breast cancer (TNBC), this leads to potent growth inhibition.[1][2] Key molecular consequences of on-target BRD4 inhibition by this compound include a significant reduction in c-Myc protein levels and an increase in the expression of the cell cycle inhibitor p21.[1]
Q3: Has a comprehensive off-target profile for this compound been published?
A3: As of the latest available information, a comprehensive, public-facing off-target profile for this compound, such as a broad kinase panel screen (kinome scan), has not been detailed in the scientific literature. While bivalent BET inhibitors are designed for high potency and potentially improved selectivity, the possibility of off-target interactions cannot be disregarded without specific profiling data. Toxicity of BET inhibitors can arise from on-target effects in non-cancerous tissues or from genuine off-target binding to other proteins.
Q4: I am observing a phenotype in my experiments that is inconsistent with c-Myc suppression. Could this be an off-target effect?
A4: It is possible. While the primary activity of this compound is BRD4 inhibition, unexpected phenotypes could be due to several factors, including off-target effects, the specific genetic background of your model system, or experimental conditions. For some bivalent BET inhibitors, a disconnect between growth inhibition and c-Myc downregulation has been observed, suggesting potential off-target activities. It is recommended to perform experiments to de-risk this possibility, such as comparing the observed phenotype with that of other structurally distinct BET inhibitors or using genetic knockdown of BRD4 to see if the phenotype is recapitulated.
Troubleshooting Guide
Issue: Unexpected Cell Viability Results
You are observing significant cytotoxicity in a cell line that is not known to be driven by c-Myc, or you are seeing effects at concentrations that differ substantially from the reported IC50 values for BRD4-dependent cell lines.
Potential Cause: This could be due to off-target cytotoxic effects or specific sensitivities of your cell line. This compound has been shown to have growth-inhibitory effects on some non-cancer cell lines.[1]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to verify the downregulation of c-Myc and upregulation of p21 in your treated cells. This will confirm that the drug is engaging its intended target at the concentrations used.
-
Orthogonal BET Inhibitor: Treat your cells with a structurally different BET inhibitor (e.g., JQ1) to see if a similar unexpected effect is observed. If the effect is unique to this compound, it may suggest an off-target interaction.
-
BRD4 Knockdown/Rescue: Use siRNA or shRNA to knock down BRD4 and observe if the phenotype is replicated. A rescue experiment, where an siRNA-resistant BRD4 is expressed, can further confirm on-target dependency.
-
Off-Target Profiling: If the unexpected phenotype is critical to your research, consider commissioning a broad off-target screening panel, such as a kinome scan, to identify potential unintended targets of this compound.
Data Presentation
Table 1: Summary of this compound On-Target Activity
| Parameter | Value | Target(s) | Notes |
| Binding Affinity (Ki) | 18.4 nM | BRD4-BD1/BD2 | Demonstrates high-affinity binding to the tandem bromodomains of BRD4.[1] |
| Cellular IC50 (TNBC) | 4.1 nM (HS5878T) | Cell Growth | Shows potent growth inhibition in triple-negative breast cancer cell lines.[1] |
| 6.8 nM (BT549) | |||
| Cellular IC50 (Non-cancer) | 7.9 nM (MCF10A) | Cell Growth | Also exhibits inhibitory effects on non-tumorigenic cell lines.[1] |
| Not specified (RAW) | Effects on mouse macrophage RAW cells have also been noted.[1] | ||
| Molecular Effect | ↓ c-Myc expression | Transcriptional Regulation | A hallmark of on-target BRD4 inhibition.[1] |
| ↑ p21 expression | Leads to cell cycle inhibition.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Hypothetical for this compound)
This protocol describes a general method for assessing the off-target effects of this compound against a panel of protein kinases, a common approach for inhibitor selectivity profiling.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: A competition binding assay, such as KINOMEscan™, is a widely used method.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Principle: An affinity-tagged kinase is incubated with an immobilized ligand that binds to the active site. This compound is added in competition. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that this compound is interacting with the kinase.
-
Screening:
-
Perform an initial screen at a single high concentration of this compound (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).
-
Results are typically reported as "percent of control," where a lower percentage indicates stronger binding.
-
-
Dose-Response Analysis:
-
For any kinases that show significant binding in the initial screen (e.g., >80% inhibition), perform a dose-response analysis to determine the dissociation constant (Kd).
-
Prepare serial dilutions of this compound (e.g., 11-point, 3-fold dilutions) and perform the binding assay for each concentration.
-
-
Data Analysis:
-
Plot the percent of control against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the Kd value for each kinase interaction.
-
The results will reveal the potency and selectivity of this compound across the kinome.
-
Mandatory Visualizations
References
How to minimize cytotoxicity of MS645 in non-cancer cell lines
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxic effects of MS645, a bivalent BET bromodomain inhibitor, in non-cancer cell lines during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in non-cancer cell lines at expected therapeutic concentrations. | On-target, off-tissue effects: this compound inhibits BRD4, which can also affect the viability of normal cells.[1] | 1. Optimize this compound Concentration and Exposure Time: Determine the minimal effective concentration and shortest exposure time required to achieve the desired biological effect in your cancer cell line of interest, and use this as a starting point for your non-cancer cell line experiments. 2. Perform a Washout Experiment: For applications where sustained BRD4 inhibition is not required, a washout experiment can determine if a shorter exposure to this compound is sufficient to achieve the desired effect while allowing non-cancer cells to recover.[2][3] |
| Variability in cytotoxicity results between experiments. | Inconsistent cell health or experimental conditions. | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. Stressed cells may be more susceptible to drug-induced toxicity.[1] 2. Verify Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in your culture medium to avoid concentration inconsistencies. |
| Unexpected cell death, even at low this compound concentrations. | Increased oxidative stress due to this compound treatment. BET protein inhibition has been linked to alterations in redox balance.[2][4][5] | 1. Co-treatment with an Antioxidant: Consider co-treating your non-cancer cell lines with a broad-spectrum antioxidant like N-acetylcysteine (NAC) to mitigate a potential increase in reactive oxygen species (ROS).[6] It is crucial to first determine the optimal, non-toxic concentration of the antioxidant on your specific cell line. |
| Difficulty in determining if cytotoxicity is due to apoptosis or necrosis. | This compound, like other BET inhibitors, is known to induce apoptosis in cancer cells.[7] This may also be the primary mechanism of cell death in non-cancer cells. | 1. Perform an Apoptosis Assay: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bivalent BET (Bromodomain and Extra-Terminal) inhibitor that targets the bromodomains of the BRD4 protein.[9] By binding to these domains, this compound prevents BRD4 from interacting with acetylated histones and transcription factors, leading to the repression of transcriptional activity of key genes involved in cell proliferation and inflammation.[9]
Q2: Why does this compound exhibit cytotoxicity in non-cancer cell lines?
A2: While this compound is designed to target cancer cells, the BRD4 protein it inhibits is also essential for the normal function and proliferation of healthy cells.[10] Therefore, the inhibition of BRD4 by this compound can lead to "on-target, off-tissue" cytotoxic effects in non-cancerous cells.[1] Additionally, evidence suggests that BET inhibitors can disrupt the cellular redox balance, potentially leading to an increase in cytotoxic reactive oxygen species (ROS).[2][4][5]
Q3: What are the known IC50 values of this compound in non-cancer cell lines?
A3: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in non-cancerous cell lines.
| Cell Line | Cell Type | Organism | IC50 (nM) | Reference |
| MCF10A | Non-tumorigenic breast epithelial | Human | 7.9 | [2] |
| RAW 264.7 | Macrophage | Mouse | 4.1 | [2] |
Q4: How can I perform a washout experiment to assess the reversibility of this compound's effects?
A4: A washout experiment can help determine if the cytotoxic effects of this compound are reversible and if a shorter exposure time is sufficient for your desired outcome. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: Is there a way to counteract potential oxidative stress caused by this compound?
A5: Yes, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate cytotoxicity induced by oxidative stress. It is essential to first perform a dose-response curve to determine the optimal, non-toxic concentration of NAC for your specific non-cancer cell line before combining it with this compound. A general protocol for antioxidant co-treatment is available in the "Experimental Protocols" section.
Experimental Protocols
Washout Experiment for Assessing Reversibility of Cytotoxicity
This protocol is designed to determine if the cytotoxic effects of this compound on non-cancer cell lines are reversible upon removal of the compound.
Methodology:
-
Cell Seeding: Seed your non-cancer cell line in multiple plates at a density that will not lead to over-confluency during the experiment.
-
This compound Treatment: After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value). Include a vehicle-treated control group.
-
Washout: After a predetermined exposure time (e.g., 24 hours), aspirate the medium containing this compound. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Recovery: Add fresh, drug-free culture medium to the "washout" plates. For comparison, maintain a set of plates with continuous this compound exposure.
-
Viability Assessment: At different time points after the washout (e.g., 24, 48, and 72 hours), assess cell viability in both the washout and continuous exposure groups using a standard method like the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the viability of the washout group to the continuous exposure and vehicle control groups to determine the extent of recovery.
Antioxidant Co-treatment to Mitigate Cytotoxicity
This protocol outlines a general procedure for co-treating non-cancer cells with this compound and an antioxidant to assess if this can reduce cytotoxicity.
Methodology:
-
Determine Optimal Antioxidant Concentration: Perform a dose-response experiment with your chosen antioxidant (e.g., N-acetylcysteine) alone to determine the highest concentration that does not affect the viability of your non-cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Co-treatment: After 24 hours, treat the cells with:
-
This compound alone at various concentrations.
-
The optimal concentration of the antioxidant alone.
-
A combination of this compound at various concentrations and the optimal concentration of the antioxidant.
-
A vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT).
-
Data Analysis: Compare the IC50 value of this compound alone with the IC50 value of this compound in the presence of the antioxidant to determine if the antioxidant has a protective effect.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Methodology:
-
Cell Seeding and Treatment: Seed non-cancer cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with this compound at different concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
H2DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM H2DCFDA in warm PBS to each well and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold change in ROS production.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at selected concentrations for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Bromodomain and Extra-Terminal (BET) proteins suppress nuclear factor E2-related factor 2 (Nrf2) -mediated antioxidant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain and Extraterminal (BET) Protein Inhibition Restores Redox Balance and Inhibits Myofibroblast Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromodomain and Extraterminal (BET) Protein Inhibition Restores Redox Balance and Inhibits Myofibroblast Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET degrader exhibits lower antiproliferative activity than its inhibitor via EGR1 recruiting septins to promote E2F1-3 transcription in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: Interpreting Unexpected Results from MS645 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with MS645.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound treatment, presenting them in a question-and-answer format.
Question: Why is there no observable decrease in c-Myc expression after this compound treatment?
Answer:
Several factors could contribute to a lack of the expected decrease in c-Myc expression. This compound is a potent bivalent BET bromodomain (BrD) inhibitor that is expected to repress BRD4 transcriptional activity, leading to a reduction in c-Myc levels.[1] If this effect is not observed, consider the following possibilities:
-
Compound Integrity and Concentration:
-
Degradation: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Incorrect Concentration: Verify the calculations for your working solution. It is crucial to use the appropriate concentration for the cell line being tested.
-
-
Cell Line-Specific Effects:
-
Resistance: The specific cancer cell line may have intrinsic or acquired resistance to BET inhibitors.
-
Compensatory Mechanisms: The cells might have activated alternative signaling pathways to maintain c-Myc expression.
-
-
Experimental Procedure:
-
Treatment Duration: The incubation time with this compound may be insufficient to observe a significant change in c-Myc protein levels. A time-course experiment is recommended.
-
Protein Extraction and Detection: Issues with the protein extraction, quantification, or Western blot procedure could lead to inaccurate results. Ensure the use of appropriate controls.
-
Question: What might cause an increase in p21 expression to be lower than anticipated?
Answer:
This compound treatment in certain cancer cell lines, such as HCC1806, is expected to increase the expression of the tumor suppressor and cell-cycle inhibitor p21.[1] A minimal or absent increase could be due to:
-
Cell Cycle State: The state of the cells at the time of treatment can influence their response. Ensure cells are in an active growth phase.
-
Low Basal Expression: The cell line in use may have a very low basal expression of p21, making it difficult to detect a significant increase.
-
Suboptimal this compound Concentration: The concentration of this compound used might be too low to induce a strong p21 response. A dose-response experiment could clarify the optimal concentration.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a bivalent inhibitor of BET bromodomains (BrD), with a high affinity for BRD4-BD1/BD2 (Ki of 18.4 nM).[1] By binding to the bromodomains of BRD4, this compound prevents its interaction with acetylated histones and transcription factors, leading to sustained repression of BRD4's transcriptional activity.[1][2] This mechanism is particularly effective in suppressing the proliferation of cancer cells, such as triple-negative breast cancer (TNBC), by interfering with the binding of BRD4 to transcription factors like MED1 and YY1.[2]
What are the expected effects of this compound on cancer cell lines?
This compound has demonstrated potent cell growth inhibitory effects on various cancer cell lines. For instance, it has shown significant activity against triple-negative breast cancer (TNBC) cell lines.[1][2] Expected molecular effects include a dramatic reduction of c-Myc expression and an increase in the tumor suppressor p21 in responsive cell lines.[1]
Does this compound have effects on non-cancerous cell lines?
Yes, this compound has been shown to have cell growth inhibitory effects on noncancerous cell lines, including mouse macrophage RAW cells and the non-tumorigenic breast epithelial cell line MCF10A.[1][2]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [1] |
| MCF10A | Non-tumorigenic Breast Epithelial | 7.9 | [1] |
Experimental Protocols
Western Blot for c-Myc and p21 Expression
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the expression of c-Myc and p21 to the loading control.
Visualizations
References
MS645 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MS645, a bivalent BET bromodomain (BRD4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] Its mechanism of action involves the simultaneous binding to the two bromodomains of BRD4, which prevents BRD4 from interacting with acetylated histones and transcription factors such as MED1 and YY1.[3][4][5] This inhibition leads to the transcriptional repression of key oncogenes, most notably c-Myc, and the upregulation of tumor suppressor genes like p21, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[6]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for both solid this compound and solutions are summarized below.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. Ensure the powder is fully dissolved by vortexing. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
Q4: Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods. As indicated in the storage recommendations, solutions should be stored at -20°C or -80°C to ensure stability.[1]
Q5: How many times can I freeze-thaw a stock solution of this compound?
To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. After preparing a stock solution, it is recommended to aliquot it into smaller, single-use volumes and store them at the recommended temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution | - Solvent is not of high enough purity (contains water).- Storage temperature is too high. | - Use anhydrous, high-purity DMSO.- Store at -20°C or -80°C as recommended.- Gentle warming or sonication may help redissolve the precipitate. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the working solution.- Variability in cell culture conditions. | - Ensure proper storage of stock solutions and minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a properly stored stock.- Standardize cell seeding density and treatment duration. |
| Low or no observable effect in cell-based assays | - Insufficient concentration of this compound.- Low cell permeability.- Cell line is resistant to BET inhibitors. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure the final DMSO concentration in the cell culture medium is not cytotoxic (typically <0.5%).- Verify the expression of BRD4 in your cell line. |
Stability and Storage Recommendations
Proper handling and storage are critical for maintaining the quality and performance of this compound in your experiments.
Solid this compound
| Storage Condition | Shelf Life |
| -20°C | 12 Months |
| 4°C | 6 Months |
This compound in Solvent
| Storage Condition | Solvent | Shelf Life |
| -80°C | DMSO | 6 Months |
| -20°C | DMSO | 1 Month (store under nitrogen)[1] |
Experimental Protocols
Preparation of this compound for In Vivo Experiments
For in vivo studies, it is crucial to prepare a fresh solution of this compound for each experiment. Below are two example protocols for solubilizing this compound for administration.
Protocol 1:
-
Prepare a 10% DMSO in saline solution.
-
Add 40% PEG300 to the solution.
-
Add 5% Tween-80.
-
Add the final 45% of saline.
-
This formulation should yield a clear solution with a solubility of ≥ 5 mg/mL.[1]
Protocol 2:
-
Prepare a 10% DMSO in corn oil solution.
-
Add 90% corn oil.
-
This should result in a clear solution with a solubility of ≥ 5 mg/mL.[1]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits BRD4, altering gene transcription and leading to cell cycle arrest.
Experimental Workflow: Washout Experiment
Caption: Workflow for a washout experiment to assess the duration of this compound's inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to MS645 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the bivalent BET bromodomain inhibitor, MS645.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4.[1] It functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BRD4, thereby displacing it from chromatin.[2] This leads to the transcriptional repression of key oncogenes, such as c-Myc, and the upregulation of tumor suppressors like p21, ultimately inhibiting cancer cell growth.[1] this compound's bivalent nature is thought to contribute to a more sustained transcriptional repression compared to monovalent BET inhibitors.[3][4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to BET inhibitors, including potentially this compound, can arise from various mechanisms. These can be broadly categorized as either intrinsic (pre-existing) or acquired (developed during treatment).[5][6] Notably, studies on acquired resistance to other BET inhibitors in triple-negative breast cancer (TNBC) did not identify common resistance mechanisms like gatekeeper mutations or drug pump activation.[1][2] Instead, more complex mechanisms are often at play:
-
Bromodomain-Independent BRD4 Activity: Resistant cells may remain dependent on BRD4 for transcription and proliferation in a manner that does not require its bromodomain function.[1][2]
-
BRD4 Hyper-phosphorylation: Increased phosphorylation of BRD4 can occur due to decreased activity of the phosphatase PP2A.[1][2] This can enhance BRD4's interaction with other proteins, like MED1, even in the presence of a BET inhibitor.[1]
-
Upregulation of Compensatory BET Proteins: Increased expression of other BET family members, such as BRD2, can compensate for the inhibition of BRD4.[7]
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their kinase signaling pathways, activating pro-survival signals that bypass the effects of this compound.[8]
-
Mutations in BET Protein Degradation Pathways: Mutations in genes like SPOP, an E3 ubiquitin ligase that targets BET proteins for degradation, can lead to the accumulation of BRD2/3/4 and intrinsic resistance.[9][10]
-
Activation of Bypass Signaling Pathways: Upregulation of pathways like TGF-β signaling has been implicated in resistance to BET inhibitors.[11]
Q3: Are there known biomarkers that can predict resistance to this compound?
While specific biomarkers for this compound resistance are still under investigation, studies on other BET inhibitors have identified several potential candidates:
| Biomarker | Association with Resistance | Cancer Type |
| Mutations in IDH1, IDH2, TET2, WT1 | Confer resistance | Acute Myeloid Leukemia (AML) |
| Mutations in FLT3 | Confer sensitivity | Acute Myeloid Leukemia (AML) |
| Mutations in SPOP | Confer intrinsic resistance | Prostate Cancer |
| Loss of TRIM33 | Confers resistance | General |
Table 1: Potential Biomarkers for BET Inhibitor Resistance.[10][12][13]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in vitro.
Your cancer cell line, which was initially sensitive to this compound, now requires higher concentrations of the drug to achieve the same level of growth inhibition.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental, sensitive cell line to quantify the shift in IC50. 2. Investigate Mechanism: Use the experimental protocols outlined below to investigate potential resistance mechanisms, such as changes in BRD4 phosphorylation, BRD2 upregulation, or kinome reprogramming. 3. Consider Combination Therapy: Based on your findings, explore combination therapies. For example, if you observe kinome reprogramming, consider co-treatment with a relevant kinase inhibitor. |
| Cell Line Integrity Issues | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Contamination: Regularly test your cell cultures for mycoplasma contamination. |
| Experimental Variability | 1. Review Protocol: Ensure consistency in cell seeding density, drug preparation, and incubation times. 2. Calibrate Equipment: Verify the accuracy of your liquid handling instruments and plate reader. |
Problem 2: Lack of in vivo response to this compound in a xenograft model.
Your in vivo xenograft model is not responding to this compound treatment, despite in vitro sensitivity of the cancer cell line.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Verify Drug Delivery: Analyze tumor tissue to confirm that this compound is reaching the tumor at sufficient concentrations. 2. Assess Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) on tumor explants to confirm that this compound is binding to BRD4 in vivo. |
| Tumor Microenvironment (TME) Mediated Resistance | 1. Analyze TME: Characterize the cellular and molecular composition of the tumor microenvironment to identify potential resistance-conferring factors. 2. Explore TME-Targeted Combinations: Consider combining this compound with agents that modulate the TME, such as immunotherapy or anti-angiogenic drugs. |
| Intrinsic Resistance of the Xenograft Model | 1. Re-evaluate In Vitro Data: Ensure that the in vitro conditions accurately reflect the in vivo environment. 2. Test Alternative Models: Consider using patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity and drug response of human tumors. |
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound action and resistance pathways.
Caption: Workflow for investigating this compound resistance.
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[9][14][15][16]
-
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting kit (e.g., CCK-8)
-
96-well plates
-
Standard cell culture equipment
-
-
Procedure:
-
Determine IC50 of Parental Cells:
-
Seed parental cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.
-
-
Initial Drug Exposure:
-
Culture parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5-2 fold).
-
Continuously culture the cells in the presence of this compound, changing the medium every 2-3 days.
-
-
Monitoring Resistance:
-
At each dose escalation, perform a cell viability assay to determine the new IC50.
-
Continue the dose escalation until a significant increase in IC50 is observed (e.g., >10-fold).
-
-
Clonal Selection (Optional):
-
Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones.
-
-
Characterization:
-
Regularly authenticate the resistant cell line and test for mycoplasma contamination.
-
Freeze down vials of the resistant cells at various passages.
-
-
2. Cellular Thermal Shift Assay (CETSA) for BRD4 Target Engagement
CETSA is used to verify the binding of this compound to its target, BRD4, in a cellular context.[4][5][17][18][19]
-
Materials:
-
Cells of interest (e.g., parental and this compound-resistant cells)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-BRD4, secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-BRD4 antibody.
-
Quantify the band intensities to determine the amount of soluble BRD4 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
-
3. Co-Immunoprecipitation (Co-IP) of BRD4 and MED1
This protocol is used to investigate the interaction between BRD4 and MED1, which can be altered in BET inhibitor-resistant cells.[6][10][20][21][22]
-
Materials:
-
Cell lysates
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting: anti-BRD4, anti-MED1
-
-
Procedure:
-
Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against BRD4 and MED1. An increased MED1 signal in the BRD4 immunoprecipitate from resistant cells treated with this compound, compared to sensitive cells, would suggest a resistance mechanism involving a stabilized BRD4-MED1 interaction.
-
-
4. Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
This technique provides a global view of the kinase activity in a cell, allowing for the identification of kinome reprogramming in response to this compound treatment.[8][11][12][23][24]
-
Materials:
-
Cell lysates from sensitive and resistant cells, with and without this compound treatment
-
Multiplexed inhibitor beads (MIBs)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
-
-
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates under conditions that preserve kinase activity.
-
-
Kinase Enrichment:
-
Incubate the lysates with MIBs to capture a broad range of kinases.
-
-
Washing:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured kinases and digest them into peptides (e.g., with trypsin).
-
-
Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the captured kinases. Compare the kinome profiles of sensitive and resistant cells to identify kinases that are upregulated or hyperactivated in the resistant state.
-
-
5. CRISPR Screen for Identifying Genes Conferring Resistance to this compound
A pooled, genome-wide CRISPR/Cas9 knockout screen can be used to identify genes whose loss confers resistance to this compound.[1][2][3][7][13]
-
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
-
-
Procedure:
-
Lentivirus Production:
-
Produce the lentiviral sgRNA library by transfecting HEK293T cells.
-
-
Transduction:
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
-
Selection:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Drug Treatment:
-
Split the cell population into a control group (treated with vehicle) and a treatment group (treated with a high concentration of this compound that is lethal to most cells).
-
-
Harvesting and Genomic DNA Extraction:
-
After a period of selection, harvest the surviving cells from both groups and extract their genomic DNA.
-
-
sgRNA Sequencing:
-
Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Sequence the amplified sgRNAs using NGS.
-
-
Data Analysis:
-
Compare the sgRNA representation in the this compound-treated group to the control group. sgRNAs that are enriched in the treated group target genes whose knockout confers resistance to this compound.
-
-
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 21. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term MS645 Treatment in Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term use of MS645 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4.[1] BRD4 is a crucial epigenetic reader that binds to acetylated lysine residues on histones, playing a key role in the regulation of gene transcription. By binding to the tandem bromodomains of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of key oncogenes, most notably c-Myc.[2] This inhibition of BRD4 activity results in the upregulation of the cell cycle inhibitor p21, leading to cell cycle arrest and a reduction in cancer cell proliferation.[1][3] The bivalent nature of this compound allows it to bind to two bromodomains simultaneously, which can contribute to its increased potency and sustained transcriptional repression compared to monovalent inhibitors.[2][4]
Q2: What are the typical short-term effects of this compound on cancer cells in culture?
Short-term treatment with this compound typically leads to a dose-dependent inhibition of cell proliferation in various cancer cell lines, particularly those driven by c-Myc.[5] Researchers can expect to see a reduction in c-Myc protein levels and an increase in p21 protein levels within hours of treatment.[1] This is often accompanied by cell cycle arrest, primarily in the G0/G1 phase.[5]
Q3: What are the potential long-term effects of continuous this compound exposure on cancer cells?
Prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and may induce cellular senescence, a state of irreversible cell cycle arrest.[6][7][8] The induction of senescence is often characterized by increased staining for senescence-associated β-galactosidase (SA-β-gal) and changes in cell morphology.[7][8] Long-term treatment can also lead to the development of drug resistance, where cells adapt to the presence of the inhibitor and resume proliferation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of cell growth | - Insufficient concentration of this compound.- Low expression of BRD4 in the cell line.- Degradation of this compound in the culture medium.- Cell line is intrinsically resistant. | - Perform a dose-response curve to determine the optimal IC50 for your specific cell line and treatment duration.- Verify BRD4 expression levels in your cell model using Western blot or qPCR.- Prepare fresh this compound solutions for each experiment and consider the stability of the compound in your culture medium over time.- If possible, test the sensitivity of other cell lines to confirm the activity of your this compound stock. |
| High cell toxicity at expected effective concentrations | - Off-target effects of the inhibitor.- Cell line is highly sensitive to BRD4 inhibition.- Incorrect dosage calculation. | - Perform a careful dose-response analysis to identify the lowest effective concentration that minimizes toxicity.- Validate the on-target effect by observing expected downstream changes (e.g., decreased c-Myc, increased p21).- Double-check all calculations for dilutions and final concentrations. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent cell seeding density.- Degradation of this compound stock solution.- Variations in incubation time or other experimental conditions. | - Use cells within a consistent and narrow passage number range for all experiments.- Ensure precise and consistent cell seeding densities.- Aliquot and store this compound stock solutions at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[10]- Standardize all experimental parameters, including treatment duration, media changes, and harvesting times. |
| Cells develop resistance to this compound over time | - Upregulation of drug efflux pumps.- Compensatory signaling pathways are activated.- Emergence of a subpopulation of resistant cells. | - Investigate the expression of ABC transporters which are involved in multidrug resistance.[11]- Explore combination therapies to target potential bypass pathways.- Consider establishing and characterizing a this compound-resistant cell line to study the mechanisms of resistance. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | Not Specified | 4.1 | [1] |
| BT549 | Triple-Negative Breast Cancer | Not Specified | 6.8 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Potent Inhibition | [5] |
| RAW 264.7 | Mouse Macrophage | Not Specified | Similar to JQ1 | [5] |
| MCF10A | Non-tumorigenic Breast Epithelial | Not Specified | 7.9 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of treatment. It is highly recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
This protocol outlines a general procedure for assessing the long-term effects of this compound on cell viability using a colorimetric assay such as MTT or MTS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the desired treatment period (e.g., 7-14 days). This will need to be optimized for each cell line.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Media Changes and Compound Replenishment: For long-term experiments, it is crucial to maintain a consistent concentration of this compound. Change the media containing fresh this compound every 2-3 days. The frequency should be optimized based on the metabolic rate of the cell line and the stability of this compound in the culture medium.
-
Viability Assessment: At designated time points (e.g., day 3, 7, 10, 14), perform the MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of BRD4, c-Myc, and p21
This protocol provides a general method for analyzing changes in protein expression following this compound treatment.
Materials:
-
Cells treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-p21, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
References
- 1. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and characterization of bivalent BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 connects enhancer remodeling to senescence immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of bromodomain regulates cellular senescence in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of MS645 and JQ1 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat malignancy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy. This guide provides an objective comparison of two notable BET inhibitors: the clinical trial candidate JQ1, a well-characterized monovalent inhibitor, and MS645, a novel bivalent inhibitor demonstrating enhanced potency. This comparison is supported by experimental data to inform preclinical research and drug development efforts in TNBC.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and JQ1 function by targeting the bromodomains of BET proteins, primarily BRD4, which are crucial "readers" of the epigenetic code that regulate the transcription of key oncogenes. However, their mode of interaction with BRD4 differs significantly, leading to distinct downstream effects.
JQ1 , as a monovalent inhibitor, reversibly binds to a single bromodomain of BRD4. This competitive binding displaces BRD4 from acetylated histones on chromatin, thereby downregulating the expression of BRD4 target genes, including the proto-oncogene MYC.[1][2][3]
This compound , in contrast, is a bivalent inhibitor designed to simultaneously engage both tandem bromodomains (BD1 and BD2) of BRD4.[4][5] This "spatial constraint" is believed to lock BRD4 in an inactive conformation, leading to a more sustained and profound inhibition of its transcriptional activity compared to monovalent inhibitors.[4][5] A key differentiator is that this compound, but not JQ1, has been shown to disrupt the interaction between BRD4 and the essential co-activators MED1 and YY1, further contributing to its potent anti-cancer effects.[4][5]
Performance in Triple-Negative Breast Cancer: A Data-Driven Comparison
Experimental data from studies on TNBC cell lines highlight the superior potency of this compound in inhibiting cancer cell growth.
Table 1: In Vitro Growth Inhibition (IC50) in TNBC Cell Lines
| Cell Line | JQ1 IC50 (µM) | This compound IC50 (nM) | Reference |
| MDA-MB-231 | ~0.16 - 5.56 | Not explicitly stated, but this compound is noted to be more potent | [6][7] |
| BT-549 | ~0.2 | 7.9 | [8][9] |
| HS578T | Not available | 4.1 | [8] |
| HCC1806 | Not available | 20 | [10] |
| MDA-MB-468 | ~0.1 - 9.0 | Not available | [7][11] |
| HCC1143 | ~0.1 | Not available | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when conducted within the same study.
Studies have shown that this compound exhibits a more sustained repression of BRD4 transcriptional activity compared to JQ1. For instance, in a washout experiment in MDA-MB-231 cells, the inhibitory effect of this compound on the expression of the BRD4 target gene IL-6 was more persistent than that of JQ1.[10]
Apoptosis and Cell Cycle Arrest
JQ1 has been demonstrated to induce both apoptosis and cell cycle arrest in various TNBC cell lines. In MDA-MB-231 and HS578T cells, treatment with JQ1 led to a G0/G1 phase arrest.[12] In other TNBC cell lines like MDA-MB-468 and BT549, JQ1 induced a more pronounced apoptotic response.[7]
While direct quantitative comparative data for this compound on apoptosis and cell cycle arrest is limited, its potent growth-inhibitory effects suggest a significant impact on these cellular processes. Treatment of HCC1806 TNBC cells with this compound resulted in a dramatic reduction of c-Myc expression and an increase in the cell-cycle inhibitor p21.[8]
Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of this compound and JQ1.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate TNBC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or JQ1 for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat TNBC cells with the desired concentrations of this compound or JQ1 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[1]
Western Blotting
-
Protein Extraction: Lyse the treated TNBC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., BRD4, c-Myc, p21, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
Both this compound and JQ1 demonstrate anti-cancer activity in triple-negative breast cancer models by targeting the BET protein BRD4. However, the bivalent nature of this compound appears to confer a significant advantage, leading to a more sustained and potent inhibition of BRD4's transcriptional activity. This is reflected in its superior growth-inhibitory effects in TNBC cell lines. While JQ1 has been more extensively characterized in terms of its effects on apoptosis and the cell cycle, the preliminary data for this compound suggests it operates through similar, albeit more potent, mechanisms.
For researchers and drug developers, this compound represents a promising next-generation BET inhibitor with the potential for enhanced efficacy in TNBC. Further head-to-head studies are warranted to comprehensively evaluate the comparative pharmacology, efficacy, and safety of these two compounds in preclinical and clinical settings. The distinct mechanism of this compound, particularly its ability to disrupt BRD4's interaction with key co-activators, may offer a strategy to overcome potential resistance to monovalent BET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RB loss sensitizes triple-negative breast cancer to apoptosis induced by cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple-negative breast cancer cell line sensitivity to englerin A identifies a new, targetable subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain-containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Analysis of MS645 and Other Bivalent BET Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of epigenetic drug discovery, bivalent Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics, demonstrating superior potency and target engagement compared to their monovalent predecessors. This guide provides a comprehensive comparative analysis of MS645, a notable bivalent BET inhibitor, alongside other key players in this category, including MT1, AZD5153, and biBET. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance, supported by experimental data, to inform future research and development efforts.
Introduction to Bivalent BET Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their dysregulation is implicated in various diseases, particularly cancer. Bivalent BET inhibitors are designed to simultaneously engage two bromodomains, either within the same BET protein (intramolecular) or between two separate BET proteins (intermolecular). This dual-binding mechanism often leads to enhanced binding affinity, slower dissociation kinetics, and superior cellular potency compared to monovalent inhibitors that target a single bromodomain.[1][2]
Performance Comparison of Bivalent BET Inhibitors
This section provides a quantitative comparison of this compound with other prominent bivalent BET inhibitors. The data, summarized from various preclinical studies, highlights key parameters such as binding affinity and cellular potency across different cancer cell lines.
Table 1: Comparative Binding Affinities of Bivalent BET Inhibitors
| Inhibitor | Target | Assay | Ki (nM) | Kd (nM) | Reference(s) |
| This compound | BRD4 (BD1/BD2) | Not Specified | 18.4 | - | [3] |
| MT1 | BRD4(1) | IC50 | 0.789 | - | [4] |
| AZD5153 | BRD4 (BD1/BD2) | NanoBRET | - | IC50: 2.1 | [5] |
| biBET | BRD4 | Not Specified | - | - | [6][7] |
Note: Direct comparison of binding affinities can be influenced by the specific assay conditions and protein constructs used. Ki and Kd values represent measures of binding affinity, while IC50 in a binding assay reflects the concentration required to inhibit 50% of binding.
Table 2: Comparative Cellular Potency of Bivalent BET Inhibitors (IC50/EC50/GI50 in nM)
| Inhibitor | Cell Line | Cancer Type | IC50/EC50/GI50 (nM) | Reference(s) |
| This compound | HS5878T | Triple-Negative Breast Cancer | 4.1 | [8] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | [8] | |
| HCC1806 | Triple-Negative Breast Cancer | - | [8] | |
| MT1 | MV4;11 | Acute Myeloid Leukemia | - | [4] |
| LNCaP | Prostate Cancer | ~1000 (at 72h) | [6] | |
| PC-3 | Prostate Cancer | >1000 (at 72h) | [6] | |
| AZD5153 | MOLM-13 | Acute Myeloid Leukemia | <25 | [2] |
| MV4-11 | Acute Myeloid Leukemia | <25 | [2] | |
| MM.1S | Multiple Myeloma | <25 | [2] | |
| PC-3 | Prostate Cancer | ~100 (at 72h), ~10 (at 96h) | [2] | |
| biBET | Various | Hematological Cancers | EC50: 100 pM (for BRD4-MED1 disruption) | [7] |
Note: IC50, EC50, and GI50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth, a specific cellular effect, or 50% of the maximal inhibition of proliferation, respectively. These values can vary significantly based on the cell line, assay duration, and specific experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies provide crucial insights into the therapeutic potential of these inhibitors.
-
This compound: While specific in vivo efficacy data for this compound was not detailed in the provided search results, its potent in vitro activity suggests it would be a strong candidate for such studies.
-
MT1: In a leukemia xenograft model, MT1 significantly delayed leukemia progression in mice compared to the monovalent inhibitor JQ1.[4]
-
AZD5153: Oral administration of AZD5153 inhibited tumor growth in a PC-3 prostate cancer xenograft model in nude mice. Its anti-tumor activity was enhanced when combined with an AKT inhibitor.[2] In various hematological cancer models, AZD5153 also demonstrated potent antitumor effects at doses as low as 5–10 mg/kg.[2]
-
biBET: Information on the in vivo efficacy of biBET was not available in the provided search results.
Signaling Pathways and Mechanisms of Action
Bivalent BET inhibitors primarily exert their anti-cancer effects by disrupting the transcriptional programs of key oncogenes.
As illustrated in the diagram, bivalent BET inhibitors like this compound displace BET proteins, particularly BRD4, from chromatin. This prevents the recruitment of transcriptional machinery to super-enhancers and promoters of key oncogenes. A primary target of this inhibition is the c-Myc oncogene, a master regulator of cell proliferation, growth, and metabolism. Downregulation of c-Myc is a consistent outcome of treatment with these inhibitors.[1] Furthermore, by inhibiting c-Myc, which normally represses the cell cycle inhibitor p21 , these agents can lead to an increase in p21 levels, resulting in cell cycle arrest.[8] These inhibitors also impact the expression of E2F target genes , which are critical for cell cycle progression.[5] The collective effect of these transcriptional changes is the induction of apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to a BET bromodomain by detecting changes in the polarization of fluorescently labeled ligands.
Materials:
-
Purified BET bromodomain protein (e.g., BRD4-BD1, BRD4-BD1/BD2)
-
Fluorescently labeled probe (e.g., a fluorescent derivative of a known BET inhibitor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
In the microplate, add a fixed concentration of the fluorescent probe and the BET bromodomain protein to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with only the probe and protein (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the Ki or IC50 values by fitting the data to a suitable binding model.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA determines if a compound binds to its target protein in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein (e.g., anti-BRD4 antibody)
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins.
-
Analyze the soluble fractions by Western blot using an antibody against the target protein (e.g., BRD4).
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4, and to assess how these binding patterns are altered by an inhibitor.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing reagents (e.g., sonicator)
-
ChIP-grade antibody against the protein of interest (e.g., anti-BRD4 antibody, such as Bethyl Laboratories A301-985A100)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for reverse cross-linking and DNA purification
-
Next-generation sequencing platform
Procedure:
-
Treat cells with the inhibitor or vehicle.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for the protein of interest.
Broader Context: Other BET-Targeting Modalities
While this guide focuses on bivalent BET inhibitors, it is important to acknowledge other emerging strategies for targeting BET proteins.
-
Pan-BET Inhibitors (e.g., ZEN-3694): These small molecules inhibit all members of the BET family. ZEN-3694 is an oral pan-BET inhibitor that has shown promise in clinical trials, particularly in combination with other anti-cancer agents.[9]
-
BET Degraders (e.g., dBET6): Proteolysis-targeting chimeras (PROTACs) like dBET6 are designed to induce the degradation of BET proteins via the ubiquitin-proteasome system. This event-driven pharmacology can lead to a more profound and sustained target inhibition compared to traditional occupancy-driven inhibitors.[10]
Conclusion
Bivalent BET inhibitors, exemplified by this compound, represent a significant advancement in the field of epigenetic therapy. Their enhanced potency and unique binding mode offer the potential for improved therapeutic outcomes. This guide provides a comparative framework for understanding the performance of this compound relative to other bivalent inhibitors, supported by detailed experimental protocols to aid in future research. The continued exploration of these and other novel BET-targeting strategies holds great promise for the development of more effective cancer treatments.
References
- 1. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Bivalent Inhibitor MS645 Demonstrates Superior Potency Over Monovalent Counterparts in Preclinical Cancer Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that MS645, a bivalent BET (Bromodomain and Extra-Terminal) inhibitor, exhibits significantly greater potency in suppressing cancer cell growth compared to a range of monovalent BET inhibitors. This comparison guide synthesizes available experimental data, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's enhanced efficacy, particularly in challenging cancer types such as triple-negative breast cancer (TNBC).
This compound's unique bivalent mechanism, which allows for simultaneous engagement with both bromodomains (BD1 and BD2) of the BRD4 protein, is believed to be the key to its heightened and sustained transcriptional repression.[1][2][3][4] This contrasts with monovalent inhibitors, which bind to a single bromodomain.
Quantitative Comparison of Inhibitor Potency
The superior potency of this compound is evident in its low nanomolar efficacy in various cancer cell lines. The following table summarizes key quantitative data, comparing this compound with prominent monovalent BET inhibitors.
| Inhibitor | Type | Target | Potency Metric | Value (nM) | Cell Line/Assay |
| This compound | Bivalent | BRD4 (BD1/BD2) | Ki | 18.4 | Biochemical Assay[1][2] |
| IC50 | 4.1 | HS5878T (TNBC)[1] | |||
| IC50 | 6.8 | BT549 (TNBC)[1] | |||
| IC50 | 4-20 | TNBC cell panel[2] | |||
| JQ1 | Monovalent | Pan-BET | IC50 | 37 | Aspc-1 (Pancreatic)[5] |
| IC50 | ~50 | MDA-MB-231 (TNBC)[6] | |||
| IC50 | 190 | CAPAN-1 (Pancreatic)[5] | |||
| IC50 | 720 | PANC-1 (Pancreatic)[5] | |||
| I-BET762 | Monovalent | BRD2/3/4 | IC50 | 231 | Aspc-1 (Pancreatic)[5] |
| IC50 | 460 | MDA-MB-231 (TNBC)[7] | |||
| IC50 | 990 | CAPAN-1 (Pancreatic)[5] | |||
| IC50 | 2550 | PANC-1 (Pancreatic)[5] | |||
| OTX015 | Monovalent | BRD2/3/4 | GI50 | 60-200 | Hematologic Malignancies[8] |
| IC50 | 92-112 | Biochemical Assay (vs. AcH4)[8][9] | |||
| AZD5153 | Bivalent | BRD4 | IC50 | Varies | 7 HCC cell lines[10] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.
The data clearly indicates that this compound consistently demonstrates inhibitory activity at significantly lower concentrations than the monovalent inhibitors across multiple cancer cell lines. For instance, in TNBC cell lines, this compound shows IC50 values in the single-digit nanomolar range, a marked improvement over the monovalent inhibitors.[1][2]
Mechanism of Action: The Bivalent Advantage
BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes, most notably c-MYC. By binding to acetylated lysine residues on histones, BRD4 recruits the transcriptional machinery to drive the expression of genes essential for cancer cell proliferation and survival.
Monovalent BET inhibitors, such as JQ1, compete with acetylated histones for binding to a single bromodomain of BRD4. In contrast, the bivalent design of this compound allows it to bind to both the first (BD1) and second (BD2) bromodomains of BRD4 simultaneously. This dual binding is thought to create a more stable and prolonged inhibition of BRD4's function, leading to a more sustained downstream repression of target genes.[3][4]
Experimental Protocols
The potency of this compound and monovalent inhibitors is typically assessed through a combination of biochemical and cell-based assays.
Biochemical Assays (e.g., AlphaScreen)
These assays directly measure the binding affinity of the inhibitor to the BRD4 bromodomains.
Methodology:
-
Reagents: Biotinylated histone peptides, GST-tagged BRD4 bromodomain protein, Streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
The inhibitor is incubated with the BRD4 bromodomain protein.
-
Biotinylated histone peptide is added, followed by the donor and acceptor beads.
-
In the absence of an effective inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor beads into proximity, which generates a chemiluminescent signal.
-
Potent inhibitors disrupt this interaction, leading to a decrease in the signal.
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the signal is determined as the IC50 value.
Cell-Based Viability Assays (e.g., MTT Assay)
These assays measure the effect of the inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or a monovalent inhibitor) for a specified period (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 3. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
MS645: A Bivalent Approach to Targeting BRD4 Bromodomains for Enhanced Selectivity and Potency
A detailed comparison of MS645 with other prominent BET inhibitors, supported by experimental data and protocols.
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. Small molecule inhibitors targeting the acetyl-lysine binding pockets of BET bromodomains have shown significant promise. Among these, this compound, a bivalent BET inhibitor, has garnered attention for its unique mechanism and enhanced potency. This guide provides a comprehensive comparison of this compound with other well-characterized BET inhibitors, focusing on its selectivity for BRD4 bromodomains, and is intended for researchers, scientists, and drug development professionals.
Superior Binding Affinity Through Bivalency
This compound is distinguished by its bivalent design, allowing it to simultaneously engage both the first (BD1) and second (BD2) bromodomains of BRD4. This dual binding results in a significantly higher affinity for the tandem bromodomain construct (BD1/BD2) compared to monovalent inhibitors. Experimental data indicates that this compound has a Ki of 18.4 nM for the tandem BRD4 BD1/BD2.[1][2] This represents a 12- to 28-fold increase in affinity compared to its binding to the individual bromodomains.[2] This enhanced affinity is a key differentiator of this compound and contributes to its potent biological activity.
Comparative Analysis of Binding Affinities
To contextualize the performance of this compound, the following table summarizes its binding affinity alongside other widely used BET inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | BRD4 (BD1/BD2) | 18.4 | [1][2] | |
| (+)-JQ1 | BRD4 (BD1) | 77 | [3] | |
| BRD4 (BD2) | 33 | [3] | ||
| PFI-1 | BRD4 (BD1) | 220 | ||
| I-BET762 | BET Bromodomains | 32.5 - 42.5 |
Note: Ki and IC50 values can vary depending on the assay conditions. Data from different sources should be compared with caution.
Mechanism of Action: Disrupting Key Transcriptional Interactions
BRD4 plays a crucial role in gene transcription by recruiting the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. BRD4 also interacts with various transcription factors and mediator complexes to regulate the expression of key oncogenes like c-Myc.
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing it from chromatin. Notably, this compound has been shown to be superior to monovalent inhibitors like JQ1 in blocking the interaction of BRD4 with the mediator complex subunit MED1 and the transcription factor YY1.[2][4] This enhanced disruption of critical protein-protein interactions leads to a more sustained repression of BRD4-dependent gene transcription.[1][4] For instance, this compound treatment in HCC1806 cells resulted in a significant reduction of c-Myc expression.[1]
Experimental Protocols
The investigation of this compound's selectivity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Binding Assay (AlphaScreen)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay commonly used to measure the binding of inhibitors to bromodomains.
Principle: The assay involves two types of beads: donor beads that are coated with streptavidin and acceptor beads that are conjugated to an antibody recognizing a tag on the recombinant bromodomain protein (e.g., GST or His). A biotinylated probe that binds to the bromodomain is used. When the probe binds to the bromodomain, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A competitive inhibitor like this compound will displace the biotinylated probe, leading to a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and control inhibitors in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute recombinant BRD4 bromodomain protein (BD1, BD2, or BD1/BD2 tandem) and biotinylated probe to their optimal concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add the inhibitor solution to a 384-well microplate.
-
Add the diluted BRD4 protein to the wells.
-
Add the biotinylated probe to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Bead Addition:
-
Add a suspension of streptavidin-coated donor beads to all wells.
-
Add a suspension of anti-tag acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for a further defined period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand, such as this compound, to its target protein, BRD4, stabilizes the protein structure. This stabilization leads to an increase in the protein's melting temperature. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve can be observed, indicating target engagement.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a specific duration.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
-
Protein Separation:
-
Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.
-
-
Protein Quantification:
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for BRD4.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the amount of soluble BRD4 as a function of temperature to generate melting curves for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its bivalent design confers a marked increase in affinity for the tandem bromodomains of BRD4, leading to enhanced potency. The ability of this compound to more effectively disrupt the interaction of BRD4 with key transcriptional co-regulators like MED1 and YY1 provides a mechanistic basis for its superior cellular activity compared to first-generation monovalent inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this compound and other BET inhibitors, facilitating the development of more selective and effective epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2250091-96-2 Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MS645's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, targeting epigenetic regulators has emerged as a promising strategy. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has garnered significant attention. MS645, a novel bivalent BET bromodomain inhibitor, has demonstrated superior preclinical activity in various cancer models. This guide provides a comprehensive comparison of this compound's effects with other BET inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Superior In Vitro Efficacy of this compound Across Multiple Cancer Cell Lines
This compound has consistently shown greater potency in inhibiting the growth of a wide range of cancer cell lines compared to other well-known BET inhibitors. As a bivalent inhibitor, this compound is designed to bind simultaneously to the two bromodomains of BRD4, leading to a more sustained repression of its transcriptional activity.[1][2] This superior mechanism of action translates to lower half-maximal inhibitory concentrations (IC50) across various cancer types.
Comparative IC50 Values of BET Inhibitors
The following table summarizes the IC50 values of this compound and other BET inhibitors in several cancer cell lines. The data highlights the broad-spectrum potency of this compound.
| Cell Line | Cancer Type | This compound IC50 (nM) | JQ1 IC50 (µM) | AZD5153 IC50 (µM) | Reference |
| HS5878T | Triple-Negative Breast Cancer | 4.1 | - | - | [1] |
| BT549 | Triple-Negative Breast Cancer | 6.8 | - | - | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent | - | - | [3] |
| Ductal Breast Cancer Cells | Ductal Breast Cancer | Potent | >10 | - | [3] |
| Prostate Cancer Cells | Prostate Cancer | Potent | - | - | [3] |
| Bladder Cancer Cells | Bladder Cancer | Potent | - | - | [3] |
| Huh7 | Hepatocellular Carcinoma | - | - | Low | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | High | [4] |
| A2780 | Ovarian Endometrioid Carcinoma | - | 0.41 | - | [5] |
| HEC151 | Endometrial Endometrioid Carcinoma | - | 0.28 | - | [5] |
| H1975 | Lung Adenocarcinoma | - | <5 | - | [6] |
Note: Direct comparative IC50 values for all compounds in all cell lines are not always available in a single study. "Potent" indicates that the source mentions high efficacy without providing a specific IC50 value.
Mechanism of Action: Sustained BRD4 Inhibition
This compound exerts its anti-cancer effects through a robust and sustained inhibition of BRD4.[1][2] This is achieved by blocking the interaction between BRD4 and essential transcriptional co-activators, MED1 and YY1.[1][2] This disruption leads to the downregulation of key oncogenes like c-Myc and the upregulation of tumor suppressors such as p21, ultimately inducing cell cycle arrest and apoptosis.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in disrupting BRD4-mediated gene transcription.
Caption: Mechanism of this compound in blocking BRD4-mediated transcription.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key assays used to evaluate this compound's efficacy are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble BRD4 in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the efficacy of BET inhibitors.
Caption: General workflow for comparing BET inhibitor efficacy.
Conclusion
The available preclinical data strongly supports the superior efficacy of this compound in a variety of cancer models when compared to other BET inhibitors. Its bivalent binding mechanism leads to a more sustained and potent inhibition of BRD4, resulting in significant anti-proliferative effects across diverse cancer cell lines. The provided experimental protocols and pathway diagrams offer a framework for researchers to further validate and explore the therapeutic potential of this compound. Future studies should focus on in vivo models and clinical trials to translate these promising preclinical findings into effective cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Spatially constrained tandem bromodomain inhibition bolsters sustained repression of BRD4 transcriptional activity for TNBC cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
The Synergistic Potential of MS645 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS645, a potent and selective bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has demonstrated significant promise as a monotherapy in preclinical cancer models. Its mechanism of action, involving the sustained repression of key oncogenic transcriptional programs, provides a strong rationale for its investigation in combination with other anti-cancer agents. This guide explores the theoretical underpinnings and potential for synergistic effects of this compound with chemotherapy, PARP inhibitors, and immunotherapy, drawing upon the established mechanisms of BET inhibition and general principles of combination oncology. While specific preclinical data on this compound combination therapies is not yet widely published, this document aims to provide a framework for future research and development in this area.
Introduction to this compound: A Bivalent BET Inhibitor
This compound is a bivalent small molecule that targets the two bromodomains (BD1 and BD2) of BET proteins, with high affinity for BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in cell growth, proliferation, and survival. By binding to acetylated lysine residues on histones and transcription factors, BRD4 recruits the transcriptional machinery to promoters and enhancers of key oncogenes, most notably c-MYC.
The bivalent nature of this compound allows it to bind simultaneously to both bromodomains of a single BRD4 protein, leading to a more sustained and profound inhibition of its transcriptional activity compared to monovalent inhibitors.[1] This results in the downregulation of c-Myc and the upregulation of the tumor suppressor p21, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have shown this compound to be particularly effective in triple-negative breast cancer (TNBC) models.[1]
Rationale for Synergistic Combinations
The development of drug resistance and the inherent heterogeneity of tumors are major challenges in cancer therapy. Combining drugs with different mechanisms of action is a well-established strategy to overcome these hurdles. The role of this compound in modulating gene expression makes it an attractive candidate for combination therapies.
This compound and Chemotherapy
Hypothesized Synergy: Chemotherapy induces DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can often repair this damage and continue to proliferate. This compound, by downregulating c-MYC and other survival genes, may sensitize cancer cells to the cytotoxic effects of chemotherapy and prevent the emergence of resistant clones.
Potential Mechanisms:
-
Inhibition of DNA Repair Pathways: By suppressing the transcription of genes involved in DNA damage repair, this compound could enhance the efficacy of DNA-damaging chemotherapeutic agents.
-
Induction of Apoptosis: The combined insult of DNA damage from chemotherapy and the pro-apoptotic signaling induced by this compound could lead to a synergistic increase in cancer cell death.
-
Overcoming Chemoresistance: this compound may target transcriptional programs that are upregulated in chemoresistant tumors, thereby re-sensitizing them to conventional chemotherapy.
This compound and PARP Inhibitors
Hypothesized Synergy: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations. There is a growing body of evidence suggesting that BET inhibitors can downregulate key components of the HR pathway, thereby inducing a "BRCAness" phenotype in HR-proficient tumors.
Potential Mechanisms:
-
Transcriptional Repression of HR Genes: this compound could suppress the expression of genes like BRCA1, RAD51, and others that are essential for HR-mediated DNA repair.
-
Synthetic Lethality: The combination of impaired HR function (induced by this compound) and the inhibition of PARP-mediated single-strand break repair could lead to synthetic lethality in cancer cells. This would broaden the applicability of PARP inhibitors to a larger patient population beyond those with germline BRCA mutations.
This compound and Immunotherapy
Hypothesized Synergy: The tumor microenvironment (TME) is often immunosuppressive, allowing cancer cells to evade immune surveillance. BET inhibitors have been shown to modulate the TME and enhance anti-tumor immunity.
Potential Mechanisms:
-
Upregulation of Antigen Presentation: this compound may increase the expression of MHC class I and II molecules on cancer cells, making them more visible to the immune system.
-
Modulation of Immune Checkpoints: BET inhibitors can decrease the expression of the immune checkpoint ligand PD-L1 on tumor cells, potentially enhancing the efficacy of PD-1/PD-L1 blockade.
-
Reprogramming of Immune Cells: this compound could influence the differentiation and function of immune cells within the TME, for example, by promoting a shift from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages.
Comparative Data (Hypothetical)
As specific quantitative data for this compound in combination therapies is not yet publicly available, the following tables are presented as a hypothetical framework for how such data would be structured and presented. These tables are for illustrative purposes only and are not based on actual experimental results.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy (Hypothetical)
| Cancer Cell Line | Chemotherapeutic Agent | This compound IC50 (nM) | Chemo IC50 (µM) | Combination Index (CI)* |
| MDA-MB-231 (TNBC) | Paclitaxel | 5.2 | 0.01 | < 1 |
| HCC1806 (TNBC) | Doxorubicin | 8.1 | 0.05 | < 1 |
| A549 (NSCLC) | Cisplatin | 12.5 | 2.5 | < 1 |
*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with a PARP Inhibitor (Hypothetical)
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| TNBC Xenograft | Vehicle Control | 0 |
| TNBC Xenograft | This compound (10 mg/kg) | 45 |
| TNBC Xenograft | PARP Inhibitor (50 mg/kg) | 30 |
| TNBC Xenograft | This compound + PARP Inhibitor | 85* |
*Statistically significant difference compared to single-agent treatments (p < 0.05).
Experimental Protocols (General Framework)
Detailed experimental protocols for specific this compound combination studies are not available. The following provides a general framework for the methodologies that would be employed in such preclinical investigations.
In Vitro Synergy Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose-response matrix of this compound and the combination drug for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: IC50 values for each drug alone and in combination are calculated. The combination index (CI) is determined using the Chou-Talalay method to quantify synergy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, this compound alone, combination drug alone, this compound + combination drug). Drugs are administered according to a predetermined schedule and route.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the combination effect.
Visualizing Synergistic Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Hypothetical Experimental Workflow for In Vivo Synergy Study
Caption: General workflow for an in vivo combination study.
Conclusion and Future Directions
This compound represents a promising new agent in the landscape of epigenetic cancer therapies. While its potential as a monotherapy is being established, its true clinical value may lie in its ability to synergize with other anti-cancer drugs. The rationales for combining this compound with chemotherapy, PARP inhibitors, and immunotherapy are strong, based on our understanding of BET inhibitor biology. However, rigorous preclinical studies are urgently needed to validate these hypotheses, generate quantitative data on synergistic efficacy, and elucidate the precise mechanisms of interaction. Such studies will be critical to guide the design of future clinical trials and ultimately bring the benefits of this compound combination therapies to patients.
References
A Head-to-Head Comparison of BET Bromodomain Inhibitors: MS645 vs. OTX015
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics. This guide provides a detailed, objective comparison of two notable BET inhibitors: MS645, a bivalent inhibitor, and OTX015 (Birabresib, MK-8628), a pan-BET inhibitor that has undergone clinical investigation. This comparison is based on publicly available preclinical and clinical data to assist researchers in understanding their respective mechanisms, efficacy, and developmental stages.
At a Glance: Key Differences
| Feature | This compound | OTX015 (Birabresib, MK-8628) |
| Mechanism of Action | Bivalent inhibitor of BRD4, spatially constraining tandem bromodomain inhibition. | Pan-inhibitor of BET family proteins (BRD2, BRD3, BRD4). |
| Development Stage | Preclinical | Clinical (Phase I/II trials completed) |
| Potency (Ki for BRD4) | 18.4 nM (for BRD4-BD1/BD2)[1] | Not explicitly stated as Ki; potent inhibition with IC50 values in the nanomolar range for binding to BET bromodomains. |
| Reported In Vitro Efficacy | Potent inhibition of triple-negative breast cancer (TNBC) cell lines (IC50s: 4.1-7.9 nM).[1] | Broad antiproliferative activity against various hematologic and solid tumor cell lines (median IC50 of 240 nmol/L in B-cell lymphoma).[2] |
| In Vivo Efficacy Data | Not publicly available in detail. A recent study mentions in vivo experiments without providing quantitative tumor growth inhibition data. | Demonstrated tumor growth inhibition in various xenograft models, including lymphoma, mesothelioma, and non-small cell lung cancer.[3][4] |
| Pharmacokinetic Data | Not publicly available. | Characterized in both preclinical models and human clinical trials.[1][5] |
Mechanism of Action and Target Specificity
Both this compound and OTX015 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, most notably MYC.
This compound is distinguished by its bivalent mechanism of action. It is designed to simultaneously engage both bromodomains (BD1 and BD2) of BRD4, which is thought to lead to a more sustained and potent inhibition of BRD4's transcriptional activity.[6] This spatially constrained binding is reported to be more effective than monovalent inhibitors in certain contexts.[7]
OTX015 , in contrast, is a pan-BET inhibitor , targeting BRD2, BRD3, and BRD4.[8] Its broader targeting profile may affect a wider range of cellular processes regulated by the different BET family members.
Signaling Pathways
The downstream effects of this compound and OTX015 converge on critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The primary target of BET inhibition is the suppression of oncogenic transcription factors.
References
- 1. researchgate.net [researchgate.net]
- 2. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MS645: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the bivalent BET bromodomain inhibitor MS645 (CAS No. 2250091-96-2), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. While a comprehensive Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, existing data and general best practices for hazardous chemical waste provide a clear framework for its safe management.
Key Safety Information:
This compound is classified with a Water Hazard Class 3 (WGK 3) , indicating it is severely hazardous to water.[1] This classification strictly prohibits the disposal of this compound down the drain or in regular trash, as it can cause significant and long-lasting harm to aquatic ecosystems.
Summary of Disposal Procedures
Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, detailed quantitative data for disposal is limited. The primary guideline is to treat this compound as a hazardous chemical waste and to follow the general procedures outlined by your institution's Environmental Health and Safety (EHS) department and local regulations.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to the compound's biological activity and lack of complete hazard data. |
| Aqueous Waste | Collect in a designated, sealed, and properly labeled waste container. | To prevent release into the sanitary sewer system, in line with its high water hazard classification. |
| Solid Waste (e.g., contaminated labware) | Collect in a designated, sealed, and properly labeled waste container. | To prevent accidental exposure and environmental contamination. |
| Organic Solvent Waste | Collect in a designated, sealed, and properly labeled waste container for flammable or halogenated waste, as appropriate. | To ensure proper handling and disposal by a licensed waste management facility. |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container in regular trash. | To remove residual chemical and prevent misuse of the container. |
Step-by-Step Disposal Protocol
The following is a general experimental protocol for the disposal of this compound waste in a laboratory setting. Always consult your institution's specific waste disposal guidelines and your EHS department before proceeding.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a clearly labeled, non-reactive, and sealable container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
Organic Solutions: Collect all organic solvent waste containing this compound in a designated container for flammable or halogenated waste, as appropriate. Do not mix incompatible waste streams.
-
Solid Waste: Dispose of all disposables contaminated with this compound (e.g., pipette tips, gloves, weigh boats) in a designated solid hazardous waste container.
3. Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Final Disposal:
-
Once a waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to neutralize or treat this compound waste unless you have a specific, validated protocol and the necessary safety equipment.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. The absence of a complete, manufacturer-provided SDS for this compound necessitates a cautious approach to its handling and disposal. Researchers are strongly advised to obtain a substance-specific SDS from their supplier and to consult with their institution's Environmental Health and Safety department for detailed and compliant disposal procedures.
References
Essential Safety and Handling Guidelines for MS645
IMMEDIATE SAFETY INFORMATION: MS645 is not classified as a hazardous substance or mixture. [1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This guide provides the necessary information for the safe handling, storage, and disposal of this compound, a bivalent bromodomain (BRD) inhibitor.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to protect researchers from potential exposure. The following PPE is recommended when handling this compound in its powdered form or in solution.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Not required under normal handling conditions. Use a NIOSH-approved respirator if engineering controls are not sufficient to control dust. |
Operational Plans: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
Minimize dust generation when weighing or transferring the powder.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. The recommended storage temperature is -20°C.[2]
-
This compound is classified as a combustible solid (Storage Class 11).[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, it may not require special disposal procedures, but it is best to consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, which is soluble in DMSO.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety glasses). Perform all operations in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration.
-
Mixing: Cap the tube or vial securely and vortex until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Visual Guides
The following diagrams illustrate key safety workflows for handling chemical compounds like this compound.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Decision process for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
